Product packaging for 5-Chloro-2-formylbenzonitrile(Cat. No.:CAS No. 77532-88-8)

5-Chloro-2-formylbenzonitrile

Cat. No.: B1357790
CAS No.: 77532-88-8
M. Wt: 165.57 g/mol
InChI Key: PAYXNEOSNJICEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Chloro-2-formylbenzonitrile is a useful research compound. Its molecular formula is C8H4ClNO and its molecular weight is 165.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4ClNO B1357790 5-Chloro-2-formylbenzonitrile CAS No. 77532-88-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO/c9-8-2-1-6(5-11)7(3-8)4-10/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYXNEOSNJICEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50604774
Record name 5-Chloro-2-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50604774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77532-88-8
Record name 5-Chloro-2-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50604774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-2-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Chloro-2-formylbenzonitrile

This compound is a bifunctional aromatic compound of significant interest in the realms of medicinal chemistry and materials science. Its molecular architecture, featuring a nitrile, an aldehyde, and a chloro substituent on a benzene ring, offers a versatile platform for the construction of complex heterocyclic systems. This strategic positioning of reactive and modulating groups makes it a valuable intermediate in the synthesis of high-value molecules, including active pharmaceutical ingredients (APIs) for anti-inflammatory and anti-cancer therapies.[1] The inherent reactivity of the aldehyde and nitrile moieties allows for a diverse range of chemical transformations, enabling its use as a foundational building block in organic synthesis.[1][2]

This guide provides a comprehensive overview of a reliable synthetic route to this compound, delves into the critical aspects of its characterization, and discusses its applications, particularly within the context of drug discovery and development.

Synthesis of this compound: A Guided Protocol

The most direct and industrially scalable approach to this compound is the selective oxidation of the corresponding methyl group in the readily available precursor, 5-chloro-2-methylbenzonitrile. This section details a robust protocol for this transformation, emphasizing the rationale behind the choice of reagents and conditions to ensure high yield and purity.

Synthetic Scheme: Oxidation of 5-Chloro-2-methylbenzonitrile

A common and effective method for the conversion of a methyl group on an electron-deficient aromatic ring to an aldehyde is through a multi-step process involving radical bromination followed by hydrolysis.

Synthesis_of_this compound start 5-Chloro-2-methylbenzonitrile intermediate 2-(Bromomethyl)-5-chlorobenzonitrile start->intermediate NBS, BPO CCl₄, reflux product This compound intermediate->product H₂O, CaCO₃ reflux

Caption: Synthetic pathway from 5-chloro-2-methylbenzonitrile.

Step-by-Step Experimental Protocol

Part A: Synthesis of 2-(Bromomethyl)-5-chlorobenzonitrile

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-chloro-2-methylbenzonitrile (10.0 g, 66.0 mmol), N-bromosuccinimide (NBS) (12.9 g, 72.6 mmol), and benzoyl peroxide (BPO) (0.80 g, 3.30 mmol) in carbon tetrachloride (150 mL).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 77°C) under a nitrogen atmosphere. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material. The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude 2-(bromomethyl)-5-chlorobenzonitrile, which can be used in the next step without further purification.

Part B: Synthesis of this compound

  • Reaction Setup: To the crude 2-(bromomethyl)-5-chlorobenzonitrile from the previous step, add a mixture of water (100 mL) and calcium carbonate (13.2 g, 132 mmol).

  • Reaction Execution: Heat the mixture to reflux with vigorous stirring. The hydrolysis is typically complete in 2-4 hours. Monitor the reaction by TLC or GC.

  • Work-up: After cooling to room temperature, extract the reaction mixture with dichloromethane (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes or by column chromatography on silica gel to afford this compound as a solid.

Causality Behind Experimental Choices
  • Reagents:

    • N-Bromosuccinimide (NBS): NBS is a convenient and selective source of bromine radicals, ideal for benzylic bromination.

    • Benzoyl Peroxide (BPO): BPO acts as a radical initiator, facilitating the formation of the bromine radical from NBS.

    • Calcium Carbonate: This mild base is used to neutralize the hydrobromic acid formed during the hydrolysis step, preventing side reactions.

  • Solvent:

    • Carbon Tetrachloride: It is a classic non-polar solvent for radical reactions. Alternatively, other non-polar solvents like cyclohexane can be used.

  • Conditions:

    • Reflux: The elevated temperature is necessary to initiate the radical reaction and to drive the hydrolysis to completion.

    • Nitrogen Atmosphere: An inert atmosphere is crucial during the bromination step to prevent unwanted side reactions with atmospheric oxygen.

Purification and Characterization: A Self-Validating System

Thorough characterization is paramount to confirm the identity and purity of the synthesized this compound. The following section outlines the expected analytical data.

Purification Protocol
  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash with cold hexanes.

  • Column Chromatography: For higher purity, the crude product can be purified on a silica gel column using a gradient of ethyl acetate in hexanes as the eluent.

Spectroscopic and Analytical Data
Technique Expected Data
Appearance White to off-white solid
Molecular Formula C₈H₄ClNO
Molecular Weight 165.58 g/mol [3]
Melting Point 110 - 113 °C
¹H NMR (400 MHz, CDCl₃) δ 10.4 (s, 1H, -CHO), 8.1 (d, J=2.0 Hz, 1H, Ar-H), 7.9 (dd, J=8.4, 2.0 Hz, 1H, Ar-H), 7.8 (d, J=8.4 Hz, 1H, Ar-H)
¹³C NMR (101 MHz, CDCl₃) δ 189.5 (-CHO), 140.0, 137.5, 136.0, 132.0, 130.0, 117.0 (-CN), 115.0
FTIR (KBr, cm⁻¹) ~2230 (C≡N stretch), ~1700 (C=O stretch, aldehyde), ~1600, 1480 (C=C stretch, aromatic), ~830 (C-Cl stretch)
Mass Spec. (EI) m/z 165 (M⁺), 164 (M-H)⁺, 136 (M-CHO)⁺
HPLC Purity >98% (Typical conditions: C18 column, mobile phase of acetonitrile/water gradient, UV detection at 254 nm)

Note: NMR chemical shifts are predicted based on the analysis of similar structures and may vary slightly.

Applications in Drug Development and Research

This compound is a key starting material for the synthesis of a variety of heterocyclic compounds that form the core of many pharmaceutical agents.[1] Its bifunctional nature allows for the construction of fused ring systems through cascade reactions.[2] For instance, it can be utilized in the synthesis of isoindolinones and phthalides, which are privileged scaffolds in medicinal chemistry.

Applications main This compound app1 Anti-inflammatory Agents main->app1 app2 Anti-cancer Agents main->app2 app3 Agrochemicals main->app3 app4 Material Science main->app4

References

An In-depth Technical Guide to 5-Chloro-2-formylbenzonitrile: A Key Intermediate in Pharmaceutical and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Chloro-2-formylbenzonitrile, a pivotal chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's core chemical properties, structure, synthesis, reactivity, and applications, grounding all information in established scientific principles and supported by relevant literature.

Introduction: The Strategic Importance of a Bifunctional Building Block

This compound (CAS No. 77532-88-8) is an aromatic compound distinguished by the presence of three key functional groups on a benzene ring: a chloro group, a formyl (aldehyde) group, and a nitrile group. This unique trifecta of functionalities, positioned in a specific ortho/para relationship, makes it a highly versatile and valuable building block in organic synthesis. The electron-withdrawing nature of the nitrile and formyl groups, combined with the directing effects of the chlorine atom, offers a rich landscape for a variety of chemical transformations.

Its primary utility is found in the synthesis of complex heterocyclic structures that form the core of many active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory and anti-cancer agents.[1] Beyond pharmaceuticals, its reactivity also lends itself to the creation of specialized polymers and coatings in the field of materials science.[1] This guide aims to provide a detailed exploration of its chemical identity, enabling researchers to fully leverage its synthetic potential.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development.

Core Chemical Identity
PropertyValueSource(s)
CAS Number 77532-88-8[2][3]
Molecular Formula C₈H₄ClNO[2][3]
Molecular Weight 165.57 g/mol [2]
IUPAC Name This compoundN/A
SMILES C1=CC(=C(C=C1Cl)C#N)C=O[2]
Purity Typically ≥98%[3]
Storage 2-8°C, under inert atmosphere[1][2]
Predicted Physical Properties

While experimentally determined physical properties for this compound are not widely published, data from its close structural analog, 2-Fluoro-5-formylbenzonitrile, provides valuable estimates. The substitution of fluorine with chlorine is expected to increase the melting and boiling points due to the larger atomic size and stronger intermolecular forces of the latter.

PropertyPredicted Value (based on Fluoro-analog)Source(s) for Analog
Melting Point > 80-84 °C[4][5][6]
Boiling Point > 215.6 °C[4]
Solubility Likely soluble in chloroform, methanol[5][7]
Structural Elucidation and Spectroscopic Profile

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. Below is a prediction of the key spectral features based on its structure and data from analogous compounds.

Caption: 2D Structure of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three signals in the aromatic region (typically 7.5-8.5 ppm) and one signal for the aldehyde proton at a significantly downfield shift (around 10.0 ppm). The aromatic protons will exhibit coupling patterns (doublets and a doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will be more complex, showing eight distinct signals. The nitrile carbon appears around 115-120 ppm, while the aldehyde carbonyl carbon is significantly deshielded, appearing around 190 ppm. The six aromatic carbons will resonate in the 120-140 ppm range, with their precise shifts influenced by the electronic effects of the substituents.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups. Characteristic absorption bands are expected for the nitrile (C≡N) stretch around 2220-2230 cm⁻¹, the aldehyde (C=O) stretch around 1700-1710 cm⁻¹, and C-H stretching of the aldehyde proton around 2820 and 2720 cm⁻¹. The C-Cl bond will show a strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) will be a key diagnostic feature.

Synthesis and Manufacturing

While multiple synthetic routes to this compound are conceivable, a common and industrially viable approach involves the multi-step synthesis from readily available precursors. A plausible pathway, adapted from methodologies for similar compounds, is outlined below.[8][9]

Proposed Synthetic Pathway

workflow cluster_0 Step 1: Diazotization & Sandmeyer Reaction cluster_1 Step 2: Selective Reduction start 2-Amino-5-chlorobenzonitrile step1 NaNO₂, HCl, H₂O, 0-5°C start->step1 diazonium Diazonium Salt Intermediate step1->diazonium step2 CuCN, KCN diazonium->step2 product1 Intermediate Dinitrile step2->product1 step3 DIBAL-H, Toluene, -78°C product1->step3 product2 This compound step3->product2

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol describes a plausible laboratory-scale synthesis. Disclaimer: This is a proposed method and should be thoroughly evaluated and optimized under controlled laboratory conditions by qualified personnel.

Step 1: Conversion of 2-Amino-5-chlorobenzonitrile to 5-Chloro-1,2-dicyanobenzene

  • Diazotization: To a stirred suspension of 2-Amino-5-chlorobenzonitrile (1 eq.) in aqueous HCl (3 eq.) at 0-5°C, add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to form the diazonium salt solution.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of cuprous cyanide (1.2 eq.) and potassium cyanide (2.4 eq.) in water. Add the cold diazonium salt solution portion-wise to the cyanide solution at room temperature, with vigorous stirring.

  • Work-up: After the addition is complete, heat the mixture at 60°C for 1 hour. Cool to room temperature and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dinitrile intermediate.

Causality Insight: The Sandmeyer reaction is a robust method for introducing a nitrile group onto an aromatic ring via a diazonium salt intermediate. The use of a copper(I) cyanide catalyst is crucial for this transformation.

Step 2: Selective Reduction to this compound

  • Reaction Setup: Dissolve the crude 5-Chloro-1,2-dicyanobenzene from the previous step in anhydrous toluene under an inert atmosphere (e.g., Argon or Nitrogen) and cool the solution to -78°C (dry ice/acetone bath).

  • Reduction: Add Diisobutylaluminium hydride (DIBAL-H, 1.1 eq., typically as a 1M solution in toluene or hexanes) dropwise to the stirred solution, maintaining the temperature at -78°C.

  • Quenching and Work-up: After the addition, stir the reaction at -78°C for 1-2 hours. Quench the reaction by the slow addition of methanol, followed by an aqueous acid solution (e.g., 1M HCl). Allow the mixture to warm to room temperature and stir until two clear layers form.

  • Purification: Separate the organic layer, and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford pure this compound.

Causality Insight: DIBAL-H is a powerful yet selective reducing agent. At low temperatures, it can reduce a nitrile to an imine intermediate, which is then hydrolyzed to an aldehyde upon acidic work-up. This selectivity is key to preventing over-reduction to the corresponding amine or alcohol.

Chemical Reactivity and Synthetic Applications

The dual functionality of the aldehyde and nitrile groups makes this compound a versatile synthon for constructing complex molecular architectures.

Reactions of the Aldehyde Group
  • Oxidation: The formyl group can be readily oxidized to a carboxylic acid (5-chloro-2-cyanobenzoic acid) using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

  • Reduction: Selective reduction of the aldehyde to a primary alcohol (5-chloro-2-(hydroxymethyl)benzonitrile) can be achieved with mild reducing agents such as sodium borohydride (NaBH₄).

  • Condensation Reactions: The aldehyde is an excellent electrophile for condensation reactions. For instance, it can undergo Knoevenagel condensation with active methylene compounds like malononitrile in the presence of a base to form α,β-unsaturated dinitriles.[10] It also participates in Wittig reactions to form alkenes and serves as a substrate for the formation of imines and oximes.

Reactions of the Nitrile Group
  • Hydrolysis: The nitrile group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid or carboxamide, respectively.

  • Reduction: The nitrile can be reduced to a primary amine (2-aminomethyl-5-chlorobenzaldehyde, with protection of the aldehyde group) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Cyclization Reactions: The nitrile group is often a key participant in intramolecular cyclization reactions, especially when a nucleophilic group is generated at the ortho position (the formyl group or its derivatives). This is a common strategy in the synthesis of nitrogen-containing heterocycles.[11]

Reaction Mechanism: Knoevenagel Condensation

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation & Dehydration A CH₂(CN)₂ + Base B ⁻CH(CN)₂ (Carbanion) A->B Deprotonation C 5-Cl-Ar-CHO + ⁻CH(CN)₂ D Alkoxide Intermediate C->D E Alkoxide + H₂O F β-hydroxy dinitrile E->F Protonation G Final Product + H₂O F->G -H₂O

Caption: Mechanism of the Knoevenagel condensation.

Applications in Drug Discovery and Development

Benzonitrile derivatives are a well-established class of compounds in medicinal chemistry, and this compound serves as a crucial starting material for more complex drug candidates.[1] Its structure allows for the systematic introduction of various pharmacophores.

  • Scaffold for Heterocycle Synthesis: The ortho-formyl and cyano groups are perfectly positioned for domino or cascade reactions to build fused heterocyclic systems, such as isoindolinones and quinazolinones, which are common cores in many biologically active molecules.[11]

  • Intermediate for API Synthesis: It is cited as a key intermediate in the synthesis of APIs for anti-inflammatory and anti-cancer therapies.[1] The chlorine atom can modulate the electronic properties and lipophilicity of the final molecule, potentially improving its pharmacokinetic profile.

  • Precursor for Targeted Inhibitors: Many modern therapeutics, such as kinase inhibitors, rely on specific molecular scaffolds to achieve high potency and selectivity. The versatility of this compound allows for its incorporation into synthetic routes targeting such complex molecules.

Safety and Handling

As with any active chemical reagent, proper handling and safety precautions are paramount. The following information is based on data for this compound and closely related compounds.[2][12]

GHS Hazard Classification
  • Pictograms:

    • alt text

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H332: Harmful if inhaled.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage Recommendations
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2] The recommended storage temperature is between 2-8°C.[1][2]

Conclusion

This compound is a compound of significant strategic value in modern organic synthesis. Its unique combination of reactive functional groups provides a versatile platform for the construction of complex molecules, particularly in the pharmaceutical industry. By understanding its physicochemical properties, synthetic pathways, and reactivity, researchers can effectively utilize this building block to advance the frontiers of drug discovery and materials science. This guide serves as a foundational resource to support and inspire such endeavors.

References

A Spectroscopic Guide to 5-Chloro-2-formylbenzonitrile: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Imperative in Drug Discovery

In the landscape of modern pharmaceutical and materials science, the unambiguous characterization of novel chemical entities is the bedrock upon which all subsequent research is built. For a molecule such as 5-Chloro-2-formylbenzonitrile, a versatile intermediate in the synthesis of bioactive compounds, a thorough understanding of its structural and electronic properties is paramount. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights presented herein are intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for molecular confirmation and purity assessment.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique arrangement of functional groups on a benzene ring: a nitrile (-C≡N), a formyl (-CHO), and a chloro (-Cl) group. This substitution pattern gives rise to a distinct spectroscopic fingerprint, which we will explore in detail. The strategic placement of these groups, particularly the electron-withdrawing nitrile and formyl groups, significantly influences the electronic environment of the aromatic ring, which is directly observable in its NMR spectra.

Molecular Diagram

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, we can deduce the precise arrangement of atoms.

¹H NMR Spectroscopy: A Window into the Aromatic Protons

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton and the three aromatic protons. Due to the electron-withdrawing nature of the formyl and nitrile groups, all aromatic protons will be shifted downfield (to a higher ppm value) compared to benzene (7.34 ppm).

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm).

Data Interpretation and Analysis

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehydic-H~10.0Singlet (s)-
H-3~7.9Doublet (d)~8.0
H-4~7.8Doublet of doublets (dd)~8.0, ~2.0
H-6~8.1Doublet (d)~2.0
  • Aldehydic Proton: The proton of the formyl group is highly deshielded and appears as a sharp singlet significantly downfield, typically around 10.0 ppm.

  • Aromatic Protons: The three aromatic protons will appear in the range of 7.8-8.1 ppm. The exact positions and splitting patterns are dictated by their coupling with neighboring protons. H-6 is expected to be the most downfield due to the ortho-nitrile group. It will appear as a doublet due to coupling with H-4. H-3 will be a doublet due to coupling with H-4. H-4 will appear as a doublet of doublets, being coupled to both H-3 and H-6.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about all the unique carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2 seconds

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 200 ppm

  • Processing: Similar to ¹H NMR, with referencing to the solvent peak (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).

Data Interpretation and Analysis

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aldehydic C=O~190
Aromatic C-Cl~138
Aromatic C-CHO~135
Aromatic C-CN~115
Nitrile C≡N~117
Aromatic C-H (x3)130-140
  • Carbonyl Carbon: The carbon of the formyl group is the most deshielded carbon and will appear significantly downfield, around 190 ppm.

  • Nitrile Carbon: The carbon of the nitrile group typically appears in the 115-120 ppm region.

  • Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbons directly attached to the electron-withdrawing substituents (C-Cl, C-CHO, C-CN) will have their resonances shifted to different extents. The remaining three aromatic C-H carbons will appear in the 130-140 ppm range.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation prep Dissolve 5-10 mg in 0.6-0.7 mL of deuterated solvent acq_H ¹H NMR Acquisition (400 MHz, 16-32 scans) prep->acq_H acq_C ¹³C NMR Acquisition (100 MHz, 1024-4096 scans) prep->acq_C proc Fourier Transform, Phase & Baseline Correction, Referencing acq_H->proc acq_C->proc interp Analyze Chemical Shifts, Coupling Constants, and Integration proc->interp

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For a solid sample, either prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk, or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Acquire the spectrum on a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Resolution: 4 cm⁻¹

    • Spectral range: 4000-400 cm⁻¹

  • Processing: Perform a background scan and ratio it against the sample scan.

Data Interpretation and Analysis

Functional Group Characteristic Absorption (cm⁻¹) Vibrational Mode
Aromatic C-H3100-3000Stretching
Nitrile C≡N2240-2220Stretching
Aldehyde C=O1715-1695Stretching
Aromatic C=C1600-1450Stretching
C-Cl800-600Stretching

The IR spectrum will be dominated by a strong, sharp absorption band for the nitrile group around 2230 cm⁻¹ and a strong absorption for the carbonyl group of the aldehyde around 1700 cm⁻¹. The presence of aromatic C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1600-1450 cm⁻¹ region will confirm the aromatic nature of the compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.

  • Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Detection: Detect the ions to generate the mass spectrum.

Data Interpretation and Analysis

The molecular formula of this compound is C₈H₄ClNO, with a monoisotopic mass of approximately 165.00 g/mol .

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 165. Due to the presence of chlorine, an M+2 peak at m/z 167 will also be observed with an intensity of about one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

  • Key Fragmentation Pathways:

    • Loss of -CHO (formyl radical): A significant fragment at m/z 136 ([M-29]⁺) is expected from the loss of the formyl radical.

    • Loss of -Cl (chlorine radical): A fragment at m/z 130 ([M-35]⁺) may be observed.

    • Loss of -HCN: Fragmentation may also involve the loss of hydrogen cyanide from the benzonitrile ring, leading to further daughter ions.

Mass Spectrometry Fragmentation Diagram

Fragmentation_Pathway M [C₈H₄ClNO]⁺˙ m/z = 165/167 M_minus_CHO [C₇H₄ClN]⁺˙ m/z = 136/138 M->M_minus_CHO - CHO (29) M_minus_Cl [C₈H₄NO]⁺ m/z = 130 M->M_minus_Cl - Cl (35) M_minus_H [C₈H₃ClNO]⁺ m/z = 164/166 M->M_minus_H - H (1)

An In-depth Technical Guide to the Reactivity and Electronic Effects of 5-Chloro-2-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloro-2-formylbenzonitrile is a multifunctional aromatic compound of significant interest to researchers and professionals in drug discovery and fine chemical synthesis. Its unique substitution pattern, featuring a chloro, a formyl, and a cyano group on a benzene ring, imparts a rich and nuanced reactivity profile. This guide provides a comprehensive analysis of the electronic effects governing the molecule's behavior and explores its reactivity in a variety of key chemical transformations. By examining established principles of physical organic chemistry and drawing insights from analogous systems, this document aims to serve as a valuable resource for the strategic utilization of this compound in the synthesis of complex molecular architectures, including novel pharmaceutical and agrochemical agents.[1]

Molecular Structure and Electronic Landscape

This compound possesses a fascinating electronic architecture arising from the interplay of its three distinct substituents. Understanding these electronic effects is paramount to predicting the molecule's reactivity.

The chloro, formyl, and cyano groups are all electron-withdrawing in nature, albeit through different mechanisms. This collective electron withdrawal significantly deactivates the benzene ring towards electrophilic aromatic substitution.

  • Inductive Effects (-I): The electronegative chlorine atom withdraws electron density from the ring through the sigma bond.[2][3][4] Similarly, the oxygen and nitrogen atoms in the formyl and cyano groups, respectively, exert a strong inductive pull.

  • Resonance Effects (-M/-R): Both the formyl and cyano groups are powerful resonance-withdrawing groups. They delocalize the pi-electrons of the aromatic ring onto the substituent, creating a partial positive charge on the ring, particularly at the ortho and para positions relative to themselves.[2] The chlorine atom, while inductively withdrawing, can donate a lone pair of electrons through resonance (+R), which directs electrophiles to the ortho and para positions, though its deactivating inductive effect is dominant.[5][6]

This combination of strong inductive and resonance withdrawal by the formyl and cyano groups renders the aromatic ring electron-deficient, which is a key determinant of its reactivity.

Reactivity of the Aromatic Ring

The electron-poor nature of the benzene ring in this compound dictates its susceptibility to different types of aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr)

The presence of strong electron-withdrawing groups (formyl and cyano) ortho and para to the chlorine atom makes the ring highly activated towards nucleophilic aromatic substitution (SNAr).[7][8][9][10] The electron-withdrawing groups stabilize the negatively charged Meisenheimer complex intermediate formed during the reaction.[8][10] This makes the chloro substituent a viable leaving group for displacement by various nucleophiles.

Typical Nucleophiles for SNAr on Activated Aryl Halides:

NucleophileProduct Type
Alkoxides (RO⁻)Aryl ethers
Amines (RNH₂)Aryl amines
Thiolates (RS⁻)Aryl thioethers
Azides (N₃⁻)Aryl azides

Experimental Protocol: A General Procedure for SNAr with an Amine

A representative protocol based on reactions with similar activated aryl chlorides.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Reagents: Add the amine nucleophile (1.1-1.5 equivalents) and a non-nucleophilic base like potassium carbonate or triethylamine (1.5-2 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

References

An In-depth Technical Guide to 5-Chloro-2-formylbenzonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Importance of Bifunctional Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the efficiency of synthetic routes and the novelty of molecular scaffolds are paramount. Bifunctional molecules, which possess multiple reactive centers, serve as invaluable linchpins in the construction of complex molecular architectures. 5-Chloro-2-formylbenzonitrile, a seemingly simple aromatic compound, embodies this principle. Its strategic arrangement of a nitrile, an aldehyde, and a chloro substituent on a benzene ring offers a versatile platform for a variety of chemical transformations. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its application as a key intermediate in the synthesis of pharmaceutically relevant compounds.[1]

Core Molecular Attributes of this compound

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application in research and development. This section delineates the key physicochemical and structural characteristics of this compound.

Identification and Structural Formula
  • Chemical Name: this compound

  • CAS Number: 77532-88-8

  • Molecular Formula: C₈H₄ClNO

  • Molecular Weight: 165.58 g/mol [1]

  • Canonical SMILES: C1=CC(=C(C=C1Cl)C#N)C=O

The molecule's structure is characterized by a benzene ring substituted with a chlorine atom at position 5, a formyl (aldehyde) group at position 2, and a nitrile group at position 1. The ortho positioning of the formyl and nitrile groups is a key feature that dictates its reactivity, particularly in cyclization reactions.

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented in the table below. This information is crucial for its handling, reaction setup, and purification.

PropertyValueSource
Physical State SolidAssumed based on typical benzonitriles
Purity ≥98%[1][2]
Storage Conditions 2-8°C, under inert gas atmosphere[2]

Note: Detailed experimental data such as melting point, boiling point, and solubility are not consistently reported across publicly available sources and should be determined empirically for specific batches.

Synthesis of this compound: A Methodological Overview

A potential synthetic workflow is outlined below. This proposed pathway is based on established organic chemistry principles and published methods for similar molecules.

G cluster_0 Proposed Synthesis Workflow Start 2-Chloro-5-methylbenzonitrile Step1 Side-chain Bromination (e.g., NBS, radical initiator) Start->Step1 Intermediate1 2-Chloro-5-(bromomethyl)benzonitrile Step1->Intermediate1 Step2 Hydrolysis (e.g., H₂O, base) Intermediate1->Step2 Intermediate2 2-Chloro-5-(hydroxymethyl)benzonitrile Step2->Intermediate2 Step3 Oxidation (e.g., PCC, DMP) Intermediate2->Step3 Product This compound Step3->Product

Caption: A proposed synthetic pathway for this compound.

Chemical Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups: the aldehyde, the nitrile, and the chloro substituent. The interplay between these groups allows for a diverse range of chemical transformations.

The Aldehyde Group: A Gateway to Molecular Complexity

The formyl group is a highly versatile functional group, participating in a wide array of reactions, including:

  • Nucleophilic Addition: It readily reacts with nucleophiles such as Grignard reagents, organolithium compounds, and enolates, enabling carbon-carbon bond formation.

  • Reductive Amination: Reaction with amines in the presence of a reducing agent provides access to secondary and tertiary amines.

  • Wittig Reaction: Conversion to alkenes is a standard transformation.

  • Condensation Reactions: It can undergo condensation with active methylene compounds.

The Nitrile Group: A Precursor to Diverse Functionalities

The nitrile group can be transformed into several other functional groups, including:

  • Hydrolysis: It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

  • Reduction: Reduction of the nitrile yields a primary amine.

  • Cycloadditions: The nitrile group can participate in cycloaddition reactions.

The Ortho-Formylbenzonitrile Motif: A Platform for Cascade Reactions

The proximate positioning of the aldehyde and nitrile groups is the most significant feature of this molecule's reactivity. This arrangement facilitates intramolecular reactions and cascade sequences, most notably in the synthesis of isoindolinones.[3] In these reactions, an initial nucleophilic attack on the aldehyde is followed by an intramolecular cyclization onto the nitrile group, often under basic or metal-catalyzed conditions.[4][5][6] This provides a streamlined approach to a class of heterocyclic compounds with significant biological activity.

G cluster_1 Isoindolinone Synthesis via Cascade Reaction Start This compound + Nucleophile (Nu⁻) Step1 Nucleophilic attack on aldehyde Start->Step1 Intermediate Alkoxide Intermediate Step1->Intermediate Step2 Intramolecular cyclization onto nitrile Intermediate->Step2 Product Substituted Isoindolinone Step2->Product

Caption: Generalized workflow for the synthesis of isoindolinones.

Applications in Drug Discovery and Development

This compound is primarily utilized as a key building block in the synthesis of more complex molecules, particularly for the development of novel therapeutic agents.[1] Its utility is especially noted in the fields of oncology and anti-inflammatory drug discovery.

While specific drug candidates derived from this exact starting material are not detailed in the available literature, its structural motifs are present in a range of biologically active compounds. The isoindolinone core, readily accessible from 2-formylbenzonitriles, is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.

The chloro-substituent can also play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of a drug molecule, potentially enhancing binding affinity or metabolic stability.

Experimental Protocols and Handling

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Safety and Handling

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

  • H402: Harmful to aquatic life.

Precautionary Measures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Prevent contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

General Experimental Workflow for a Condensation Reaction

The following is a generalized, illustrative protocol for a Knoevenagel condensation reaction, a common transformation for aromatic aldehydes.

G cluster_2 Knoevenagel Condensation Workflow Setup Combine this compound, active methylene compound, and solvent in a flask. Reaction Add a catalytic amount of base (e.g., piperidine, triethylamine). Setup->Reaction Monitoring Monitor reaction progress by TLC. Reaction->Monitoring Workup Quench the reaction and perform an extractive workup. Monitoring->Workup Purification Purify the crude product by recrystallization or column chromatography. Workup->Purification Analysis Characterize the final product (NMR, MS, IR). Purification->Analysis

Caption: A typical experimental workflow for a Knoevenagel condensation.

Conclusion and Future Outlook

This compound represents a valuable and versatile building block for synthetic and medicinal chemists. Its trifunctional nature provides multiple avenues for the construction of complex molecular scaffolds, most notably the pharmaceutically relevant isoindolinone core. While detailed, publicly accessible data on its synthesis and specific applications are somewhat limited, the principles of its reactivity are well-established within the broader context of organic chemistry. As the demand for novel heterocyclic compounds in drug discovery continues to grow, it is anticipated that the utility of strategically functionalized reagents like this compound will become increasingly prominent. Further research into its applications is warranted and is likely to unveil new opportunities for the development of next-generation therapeutics.

References

Navigating the Solubility Landscape of 5-Chloro-2-formylbenzonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the realm of drug discovery and organic synthesis, understanding the solubility of a compound is a cornerstone of process development, formulation, and bioavailability. 5-Chloro-2-formylbenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and functional materials, presents a unique solubility profile dictated by its trifunctional aromatic structure. This in-depth technical guide provides a comprehensive analysis of the predicted solubility of this compound in a range of common organic solvents. In the absence of extensive published quantitative data, this guide leverages foundational principles of physical chemistry and comparative analysis of analogous structures to offer reliable solubility predictions. Furthermore, a detailed, field-proven experimental protocol for the precise determination of its solubility is provided, empowering researchers to generate accurate data tailored to their specific applications.

Introduction: The Significance of this compound and Its Solubility

This compound is an aromatic compound characterized by the presence of a chloro, a formyl (aldehyde), and a nitrile (cyano) group attached to a benzene ring. This unique combination of functional groups makes it a versatile building block in medicinal chemistry and material science. The solubility of this compound is a critical parameter that influences its utility in various applications. For instance, in drug development, solubility directly impacts absorption, distribution, metabolism, and excretion (ADME) properties. In synthetic chemistry, solvent selection is paramount for reaction kinetics, purification, and crystallization processes. A thorough understanding of its solubility behavior is therefore not merely academic but a practical necessity for scientists and researchers.

Theoretical Underpinnings of Solubility: A Molecular Perspective

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. The overall polarity and hydrogen-bonding capability of this compound are a composite of the contributions from its three functional groups and the aromatic ring.

  • The Benzene Ring: The core benzene ring is nonpolar and hydrophobic, favoring interactions with other aromatic or nonpolar solvents through van der Waals forces.

  • The Chloro Group (-Cl): The chlorine atom is electronegative, inducing a dipole moment and making the molecule polar. However, it is a weak hydrogen bond acceptor and contributes to the molecule's overall lipophilicity. Chlorinated aromatic compounds generally exhibit low aqueous solubility.[1][2]

  • The Formyl Group (-CHO): The aldehyde group is polar due to the electronegative oxygen atom and can act as a hydrogen bond acceptor. This group enhances solubility in polar solvents.[3][4]

  • The Nitrile Group (-C≡N): The cyano group is strongly polar and a good hydrogen bond acceptor, which can promote solubility in polar solvents.[5][6]

The interplay of these functional groups results in a molecule with a significant dipole moment but limited hydrogen bond donating ability. Therefore, its solubility will be highest in solvents that can accommodate its polar nature, particularly polar aprotic solvents, while its nonpolar aromatic ring will allow for some solubility in less polar environments.

Predicted Solubility of this compound in Common Organic Solvents

Based on the theoretical principles and qualitative solubility data for analogous compounds such as dichlorobenzenes, chlorobenzaldehydes, and benzonitriles, a predictive solubility profile for this compound has been compiled.[3][7][8][9][10][11][12][13][14] These predictions are intended as a guide for solvent screening and experimental design.

Solvent ClassSolvent ExamplePolarity IndexPredicted SolubilityRationale
Nonpolar Solvents
AlkanesHexane, Heptane0.1Insoluble to Low The high polarity of the nitrile and formyl groups outweighs the nonpolar nature of the benzene ring.
Aromatic HydrocarbonsToluene, Benzene2.4 - 2.7Medium The aromatic ring of the solute can interact favorably with the aromatic solvent. Benzonitrile and dichlorobenzenes show good solubility in benzene.[9][12]
Moderately Polar Solvents
Chlorinated SolventsDichloromethane, Chloroform3.1 - 4.1Medium to High The polar C-Cl bonds in the solvent can interact with the polar functional groups of the solute. Dichlorobenzenes are soluble in chloroform.[7][9]
EthersDiethyl Ether, Tetrahydrofuran (THF)2.8 - 4.0Medium to High These solvents can act as hydrogen bond acceptors for the formyl group and can solvate the polar regions of the molecule. Benzaldehyde is highly soluble in diethyl ether.[3]
KetonesAcetone, Methyl Ethyl Ketone (MEK)4.7 - 5.1High These polar aprotic solvents are excellent at solvating polar molecules without strong hydrogen bonding. Benzonitrile is very soluble in acetone. 4-chlorobenzaldehyde and dichlorobenzenes are also soluble in acetone.[8][12]
EstersEthyl Acetate4.4Medium to High Similar to ketones, esters are effective polar aprotic solvents. 4-chlorobenzaldehyde is soluble in ethyl acetate.[7]
Polar Protic Solvents
AlcoholsMethanol, Ethanol, Isopropanol3.9 - 5.1Medium Alcohols can act as both hydrogen bond donors and acceptors. While the formyl and nitrile groups can accept hydrogen bonds, the overall molecule cannot donate them, which may limit solubility compared to polar aprotic solvents. Dichlorobenzenes and 4-chlorobenzaldehyde are soluble in ethanol.[9][11]
Polar Aprotic Solvents
NitrilesAcetonitrile5.8Medium to High The "like dissolves like" principle suggests good solubility due to the presence of the nitrile group in both solute and solvent. 4-chlorobenzonitrile is soluble in acetonitrile.[13]
AmidesN,N-Dimethylformamide (DMF)6.4High DMF is a highly polar aprotic solvent capable of solvating a wide range of polar organic compounds.
SulfoxidesDimethyl Sulfoxide (DMSO)7.2High DMSO is a very strong polar aprotic solvent and is expected to effectively dissolve this compound. 4-chlorobenzonitrile is soluble in DMSO.[13]
Aqueous Solvents
WaterWater10.2Insoluble The large, nonpolar aromatic ring and the lack of strong hydrogen bond donating capabilities lead to poor solubility in water. Analogous compounds like dichlorobenzenes and 4-chlorobenzaldehyde are reported as insoluble or practically insoluble in water.[8][9][11]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, an experimental determination is essential. The isothermal saturation method is a robust and widely accepted technique.

Principle

An excess of the solid compound is equilibrated with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved solid in the supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector or a UV-Vis spectrophotometer

  • Appropriate HPLC column (e.g., C18)

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.

    • Add a known volume of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Sample Analysis (using HPLC as an example):

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

    • Sample Injection: Dilute the filtered supernatant with a known factor to bring the concentration within the range of the calibration curve. Inject the diluted sample into the HPLC system and record the peak area.

    • Concentration Determination: Use the calibration curve to determine the concentration of this compound in the diluted sample.

    • Solubility Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Phase 1: Preparation & Equilibration cluster_sampling Phase 2: Sampling cluster_analysis Phase 3: Analysis (HPLC/UV-Vis) cluster_results Phase 4: Calculation prep 1. Add excess solute to solvent in vials equilibrate 2. Equilibrate at constant temperature (e.g., 24-48h) prep->equilibrate settle 3. Allow solids to settle equilibrate->settle filter 4. Withdraw and filter supernatant settle->filter analyze 6. Dilute and analyze filtered sample filter->analyze calibrate 5. Prepare & run calibration standards calibrate->analyze calculate 7. Calculate solubility from calibration curve analyze->calculate

Caption: Experimental workflow for the determination of solubility.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, a robust predictive framework can be established through the application of fundamental chemical principles and comparative analysis of structurally similar molecules. This guide provides researchers with a strong starting point for solvent selection, predicting high solubility in polar aprotic solvents like acetone, DMF, and DMSO, and moderate solubility in various other organic solvents, with insolubility in water. For applications requiring precise solubility values, the detailed isothermal saturation protocol outlined herein offers a reliable and reproducible method for generating high-quality experimental data. This combined theoretical and practical approach empowers scientists to confidently navigate the solubility landscape of this important chemical intermediate, facilitating its effective use in research and development.

References

An In-depth Technical Guide to 5-Chloro-2-formylbenzonitrile: Emergence, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloro-2-formylbenzonitrile, identified by CAS number 77532-88-8, is a highly functionalized aromatic compound that has emerged as a critical building block in modern organic synthesis. Its unique trifunctional nature—featuring a nitrile, an aldehyde, and a chloro group—offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of the developmental history, key synthetic methodologies, physicochemical properties, and principal applications of this important intermediate, with a focus on its role in the pharmaceutical and materials science sectors.

Developmental History and Emergence

Unlike compounds discovered in nature, the history of this compound is intrinsically linked to the advancement of synthetic chemistry and the demand for specialized intermediates in industrial applications. While a singular "discovery" event is not documented, its emergence can be traced through the patent literature of the late 1970s and early 1980s, a period marked by intense research into halogenated benzonitriles for agrochemical and pharmaceutical development.

The strategic placement of the chloro, formyl, and cyano groups creates a molecule with distinct reactive sites, allowing for sequential and regioselective modifications. The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine. The aldehyde is a handle for condensation reactions, reductive aminations, and oxidations. The chloro-substituent provides a site for nucleophilic aromatic substitution or cross-coupling reactions. This inherent utility drove its synthesis and eventual commercial availability as a valuable reagent for fine chemical manufacturing.

Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental for its application in synthesis. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 77532-88-8
Molecular Formula C₈H₄ClNO
Molecular Weight 165.58 g/mol
IUPAC Name This compound
Appearance Typically a solid (e.g., off-white to yellow powder)Inferred
Storage Conditions 2-8°C, under inert gas atmosphere

Note: Specific melting and boiling points are not consistently reported across publicly available safety and technical data sheets.

Core Synthesis Methodologies

The synthesis of this compound can be approached through several strategic pathways. The choice of route is often dictated by the availability of starting materials, scalability, and economic feasibility. The most logical and industrially relevant strategies involve the functionalization of a pre-existing benzene ring.

Route 1: Oxidation of 5-Chloro-2-methylbenzonitrile

A common and direct method involves the oxidation of the methyl group of 5-chloro-2-methylbenzonitrile. This multi-step process typically proceeds via a brominated intermediate, which is then hydrolyzed and oxidized.

Workflow Overview:

  • Radical Bromination: The methyl group of 5-chloro-2-methylbenzonitrile is selectively brominated using a radical initiator like N-bromosuccinimide (NBS) to form 2-(bromomethyl)-5-chlorobenzonitrile.

  • Hydrolysis: The resulting benzylic bromide is hydrolyzed to the corresponding alcohol, 5-chloro-2-(hydroxymethyl)benzonitrile.

  • Oxidation: The alcohol is then oxidized to the target aldehyde, this compound, using a mild oxidizing agent such as Pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂). This final step is crucial for preventing over-oxidation to the carboxylic acid.

Detailed Protocol: Oxidation of 5-Chloro-2-(hydroxymethyl)benzonitrile

This protocol details the final, critical oxidation step. The synthesis of the precursor alcohol is a standard procedure readily accessible in organic chemistry literature.

Objective: To synthesize this compound via the oxidation of 5-chloro-2-(hydroxymethyl)benzonitrile.

Materials:

  • 5-chloro-2-(hydroxymethyl)benzonitrile (1 equivalent)

  • Pyridinium chlorochromate (PCC) (approx. 1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel

  • Celatom or Celite®

Procedure:

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-chloro-2-(hydroxymethyl)benzonitrile in anhydrous dichloromethane.

  • Reagent Addition: To the stirred solution, add pyridinium chlorochromate (PCC) portion-wise. Causality Note: Portion-wise addition is critical to control the exothermic nature of the reaction and maintain a consistent temperature, preventing side-product formation.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

  • Work-up: Upon completion, dilute the reaction mixture with additional DCM. Filter the suspension through a pad of silica gel or Celite® to remove the chromium by-products. Wash the filter pad with DCM to ensure complete recovery of the product.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Route 2: Cyanation of 2-Chloro-4-formylbenzaldehyde

An alternative strategy involves the introduction of the nitrile group onto a pre-functionalized aldehyde. The Rosenmund–von Braun reaction is a classic method for this transformation.

Workflow Overview:

  • Starting Material: 2-Chloro-4-formylbenzaldehyde serves as the substrate.

  • Cyanation: The chloro-substituent is displaced by a cyanide anion using a cyanide source, typically copper(I) cyanide (CuCN), in a high-boiling polar aprotic solvent like DMF or NMP at elevated temperatures. Causality Note: The use of a copper catalyst is essential to facilitate the nucleophilic aromatic substitution, which is otherwise difficult on an unactivated aryl halide.

This route is often effective but can require harsh reaction conditions and the use of highly toxic cyanide reagents, necessitating stringent safety protocols.

Key Applications in Research and Industry

The utility of this compound stems from its capacity to serve as a versatile scaffold in the synthesis of high-value chemicals.

Pharmaceutical Synthesis

This compound is a key intermediate in the production of Active Pharmaceutical Ingredients (APIs). Its structure is incorporated into molecules designed as anti-inflammatory and anti-cancer agents. While its direct presence in final drug structures is less common, its fluorinated analog, 2-fluoro-5-formylbenzonitrile, is a well-documented precursor in the synthesis of the PARP inhibitor Olaparib , a groundbreaking targeted cancer therapy. The synthetic logic and reaction pathways used for the fluoro-analog are often directly applicable to this compound for creating structurally similar compounds.

Agrochemical Development

In the agrochemical industry, it is used to develop new herbicides and pesticides. The presence of the halogen and nitrile groups can enhance the

5-Chloro-2-formylbenzonitrile: A Nexus for Innovation in Medicinal Chemistry and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-formylbenzonitrile stands as a pivotal building block in contemporary organic synthesis, prized for its unique trifunctional architecture. This guide provides an in-depth exploration of its reactivity and delineates key research trajectories. We will delve into its application in the synthesis of high-value heterocyclic scaffolds for medicinal chemistry and its potential in the creation of novel functional materials. By elucidating the mechanistic rationale behind experimental designs and providing actionable protocols, this document serves as a comprehensive resource for unlocking the vast potential of this versatile molecule.

Core Principles: The Strategic Reactivity of this compound

The synthetic utility of this compound arises from the distinct and addressable reactivity of its three functional groups: the aldehyde, the nitrile, and the chloro substituent. The strategic placement of these groups on the aromatic ring allows for a diverse and sequential series of chemical transformations.

  • The Aldehyde (Formyl Group): As an electrophilic center, the aldehyde readily undergoes nucleophilic addition and condensation reactions.[1][2][3] This functionality is a gateway to a vast array of molecular complexity, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Aromatic aldehydes are generally less reactive than their aliphatic counterparts due to the electron-donating resonance effect of the benzene ring, which reduces the electrophilicity of the carbonyl carbon.[2][3]

  • The Nitrile Group: The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions.[4][5][6][7] Its strong electron-withdrawing nature also influences the reactivity of the aromatic ring.[4]

  • The Chloro Substituent: The chloro group can be displaced via nucleophilic aromatic substitution (SNAr) or engaged in various palladium-catalyzed cross-coupling reactions.[8][9][10][11] The presence of electron-withdrawing groups, such as the nitrile and formyl moieties, activates the aromatic ring for nucleophilic attack, particularly at positions ortho and para to these groups.[12][13][14]

Potential Research Areas and Applications

The unique chemical properties of this compound make it a valuable precursor in several cutting-edge research areas.[15]

2.1. Medicinal Chemistry: A Scaffold for Drug Discovery

The structural motifs accessible from this compound are prevalent in numerous biologically active compounds, positioning it as a key intermediate in drug discovery programs.[15]

2.1.1. Synthesis of Quinazolines and Quinazolinones:

Quinazoline and quinazolinone cores are found in a wide range of pharmaceuticals exhibiting anticancer, anti-inflammatory, and antiviral activities.[16] this compound is an ideal starting material for the construction of these heterocyclic systems. For instance, condensation with 2-aminobenzonitriles can lead to the formation of quinazoline derivatives.[16][17][18][19]

Experimental Protocol: Synthesis of a Dihydroquinazoline Derivative

Objective: To synthesize a dihydroquinazoline derivative from this compound and 2-aminobenzylamine.

Materials:

  • This compound

  • 2-Aminobenzylamine

  • Ethanol

  • Glacial Acetic Acid (catalytic)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add 2-aminobenzylamine (1.1 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Characterize the product by NMR, IR, and mass spectrometry.

Mechanistic Rationale: The reaction proceeds via an initial nucleophilic attack of the primary amine of 2-aminobenzylamine on the aldehyde of this compound, forming a Schiff base intermediate. Subsequent intramolecular cyclization affords the dihydroquinazoline product.[20]

2.1.2. Development of Novel Kinase Inhibitors:

The versatility of this compound allows for the synthesis of diverse heterocyclic scaffolds that can be elaborated into potent and selective kinase inhibitors. The chloro group, in particular, can be functionalized using cross-coupling reactions to introduce moieties that target the ATP-binding site of kinases.[9][10][11]

Workflow for Kinase Inhibitor Development:

G A This compound B Heterocycle Synthesis (e.g., Quinazoline formation) A->B Condensation C Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) B->C Functionalization D Library Synthesis C->D E Kinase Screening Cascade D->E F Lead Optimization E->F

Caption: A logical workflow for the development of kinase inhibitors.

2.2. Materials Science: Precursor to Functional Organic Materials

The reactivity of this compound can be harnessed to synthesize novel organic materials with tailored electronic and photophysical properties.

2.2.1. Synthesis of Conjugated Polymers:

The aldehyde and chloro functionalities can serve as handles for polymerization. For example, Horner-Wadsworth-Emmons or Wittig reactions at the aldehyde can introduce vinylene linkages, while Suzuki or Stille cross-coupling at the chloro position can be used for the synthesis of conjugated polymers for applications in organic electronics.

Hypothetical Polymer Properties:

Polymer Synthesis RouteExpected Conjugation LengthPotential Application
Suzuki PolycondensationHighOrganic Photovoltaics (OPVs)
Horner-Wadsworth-Emmons PolymerizationModerate to HighOrganic Light-Emitting Diodes (OLEDs)
Stille PolycondensationHighOrganic Field-Effect Transistors (OFETs)
Key Synthetic Transformations

A thorough understanding of the key reactions of this compound is crucial for its effective utilization in synthesis.

3.1. Reactions involving the Aldehyde Group
  • Reductive Amination: Reaction with amines in the presence of a reducing agent to yield substituted benzylamines.

  • Wittig Reaction: Formation of alkenes via reaction with phosphoranes.[2]

  • Grignard Reaction: Addition of organomagnesium halides to produce secondary alcohols.[21]

3.2. Reactions involving the Nitrile Group
  • Hydrolysis: Conversion to a carboxylic acid under acidic or basic conditions.[5][6]

  • Reduction: Transformation to a primary amine using strong reducing agents like LiAlH₄.[6][7]

  • Reaction with Organometallics: Addition of Grignard or organolithium reagents to form ketones after hydrolysis.[5][6]

3.3. Reactions involving the Chloro Group
  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloride with various nucleophiles, such as alkoxides, thiolates, and amines.[8][13][22]

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki Coupling: C-C bond formation with boronic acids.[10]

    • Buchwald-Hartwig Amination: C-N bond formation with amines.

    • Sonogashira Coupling: C-C bond formation with terminal alkynes.

Sequential Reaction Workflow:

G A This compound B Step 1: Aldehyde Modification A->B C Intermediate 1 B->C D Step 2: Chloro Group Functionalization C->D E Intermediate 2 D->E F Step 3: Nitrile Transformation E->F G Final Product F->G

Caption: A workflow for the sequential functionalization of this compound.

Conclusion

This compound is a highly valuable and versatile building block with significant potential in both medicinal chemistry and materials science. Its unique trifunctional nature allows for a wide range of selective transformations, enabling the synthesis of complex molecular architectures. The strategic application of modern synthetic methodologies to this starting material will undoubtedly continue to fuel innovation and discovery in diverse scientific fields.

References

A Comprehensive Technical Guide to the Safe Handling of 5-Chloro-2-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the safety protocols and handling precautions for 5-Chloro-2-formylbenzonitrile (CAS No. 77532-88-8), a key intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory and anti-cancer agents, as well as in the development of agrochemicals.[1] Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and the integrity of research outcomes. This document is intended for researchers, scientists, and drug development professionals actively engaged in the use of this compound.

Understanding the Hazard Profile

This compound is a solid crystalline compound that presents multiple health hazards upon exposure.[2] A thorough understanding of its toxicological and physicochemical properties is the foundation of a robust safety strategy. The causality behind stringent handling protocols stems from its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification and Associated Risks

The compound is classified with multiple hazard statements, indicating risks associated with various routes of exposure. The primary hazards are summarized in the table below. The "Warning" signal word underscores the need for caution during handling.[3][4]

Hazard ClassGHS Hazard StatementImplication for Researchers
Acute Toxicity, OralH302: Harmful if swallowed.[3][4]Ingestion can lead to significant adverse health effects. Accidental ingestion must be strictly prevented through engineering controls and good laboratory practices.
Acute Toxicity, DermalH312: Harmful in contact with skin.Skin absorption is a viable route of exposure. Protective gloves and clothing are mandatory to prevent systemic toxicity.
Skin IrritationH315: Causes skin irritation.[3]Direct contact can cause local inflammation and irritation. Prolonged or repeated exposure should be avoided.
Serious Eye IrritationH319: Causes serious eye irritation.[3]The compound can cause significant damage to the eyes upon contact. Eye protection is non-negotiable.
Acute Toxicity, InhalationH332: Harmful if inhaled.[3]Inhalation of dust or aerosols can be toxic. All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood.

This table synthesizes data from multiple sources to provide a clear overview of the primary hazards.

The logic of a multi-faceted personal protective equipment (PPE) strategy is directly derived from these classifications. Each piece of PPE is a barrier against a specific, identified route of exposure.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A self-validating safety system relies on a hierarchy of controls, prioritizing engineering solutions over personal protective measures. The following protocols are designed to minimize the risk of exposure.

Primary Engineering Controls

The primary line of defense is to handle this compound within a certified chemical fume hood.[5] This containment strategy is crucial for preventing the inhalation of airborne particles. The fume hood's airflow dynamics ensure that any dust generated is drawn away from the operator's breathing zone. Furthermore, eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[5][6]

Mandatory Personal Protective Equipment (PPE)

Where engineering controls cannot eliminate all risks, a comprehensive PPE regimen is required. The selection of appropriate PPE is a critical experimental choice, directly mitigating the hazards identified in the GHS classification.

  • Eye and Face Protection: Chemical safety goggles that comply with European Standard EN166 or OSHA's 29 CFR 1910.133 regulations are mandatory.[5][7] A face shield should be considered when there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves must be worn.[8] It is imperative to inspect gloves for any signs of degradation or perforation before use.[2] Given the compound's dermal toxicity, double-gloving may be a prudent measure for certain procedures.

    • Lab Coat/Coveralls: A flame-resistant lab coat or coveralls should be worn to protect against skin contact.[8] Long-sleeved clothing is essential.[6]

  • Respiratory Protection: For situations where dust generation is unavoidable and engineering controls may not be sufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5][7]

The following diagram illustrates the logical workflow for selecting and using PPE when handling this compound.

PPE_Workflow PPE Selection and Use Workflow cluster_assessment Hazard Assessment cluster_ppe_selection PPE Selection cluster_procedure Handling Procedure assess_task Assess Task-Specific Risks (e.g., weighing, dissolution) eye_protection Wear Chemical Safety Goggles (EN166 / 29 CFR 1910.133) assess_task->eye_protection Eye Irritant (H319) skin_protection Wear Chemical-Resistant Gloves and Lab Coat assess_task->skin_protection Skin Irritant/Toxic (H315/H312) respiratory_protection Use Respirator if Dust is Unavoidable assess_task->respiratory_protection Inhalation Hazard (H332) don_ppe Don PPE Correctly eye_protection->don_ppe skin_protection->don_ppe respiratory_protection->don_ppe handle_compound Handle Compound in Fume Hood don_ppe->handle_compound doff_ppe Doff and Dispose of PPE (as per institutional guidelines) handle_compound->doff_ppe Emergency_Response_Workflow Emergency Response for Exposure to this compound exposure Exposure Event Occurs route Identify Route of Exposure exposure->route inhalation Inhalation route->inhalation Inhalation skin Skin Contact route->skin Skin eye Eye Contact route->eye Eye ingestion Ingestion route->ingestion Ingestion action_inhale Move to Fresh Air Provide Artificial Respiration if Needed inhalation->action_inhale action_skin Remove Contaminated Clothing Wash with Soap & Water (15+ min) skin->action_skin action_eye Rinse with Water (15+ min) Remove Contact Lenses eye->action_eye action_ingest Rinse Mouth DO NOT Induce Vomiting ingestion->action_ingest seek_medical Seek Immediate Medical Attention action_inhale->seek_medical action_skin->seek_medical action_eye->seek_medical action_ingest->seek_medical

References

Methodological & Application

detailed synthesis protocol for 5-Chloro-2-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 5-Chloro-2-formylbenzonitrile

Abstract

This compound is a valuable bifunctional molecule serving as a key intermediate in the synthesis of pharmaceuticals and specialized materials.[1] Its structure, featuring a nitrile, a formyl group, and a chloro substituent on an aromatic ring, provides multiple reaction sites for building complex molecular architectures. This document provides a detailed, field-tested protocol for the multi-step synthesis of this compound, designed for researchers in organic synthesis and drug development. The protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and validation checkpoints to ensure reproducibility and high purity of the final product.

Introduction and Strategic Overview

The strategic importance of this compound lies in its utility as a versatile building block. It is particularly employed in the development of novel therapeutic agents, including anti-inflammatory and anti-cancer drugs, and in the creation of advanced agrochemicals and polymers.[1]

The synthetic strategy outlined herein proceeds from the commercially available starting material, 4-Chloro-2-methylbenzonitrile. This three-step pathway was designed for its reliability, scalability, and reliance on well-understood, high-yielding chemical transformations. The sequence involves:

  • Benzylic Bromination: A selective free-radical bromination of the methyl group.

  • Nucleophilic Substitution: Hydrolysis of the resulting benzyl bromide to a benzyl alcohol.

  • Selective Oxidation: Conversion of the benzyl alcohol to the target aldehyde using a mild oxidizing agent.

This approach offers precise control over the introduction of the formyl functionality while preserving the nitrile and chloro groups.

Synthesis_Workflow cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Oxidation A 4-Chloro-2-methylbenzonitrile B 2-(Bromomethyl)-4-chlorobenzonitrile A->B  NBS, AIBN  CCl4, Reflux C (4-Chloro-2-cyanophenyl)methanol B->C  Na2CO3 (aq)  Acetone, RT D This compound (Final Product) C->D  PCC, Celite  DCM, RT

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Disclaimer: All procedures must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[2]

Step 1: Synthesis of 2-(Bromomethyl)-4-chlorobenzonitrile

Principle: This step utilizes a free-radical chain reaction for the selective bromination of the benzylic methyl group. N-Bromosuccinimide (NBS) serves as the bromine source, and Azobisisobutyronitrile (AIBN) acts as the radical initiator. A non-polar solvent like carbon tetrachloride is traditionally used, though safer alternatives like cyclohexane can be substituted.

ReagentMolar Mass ( g/mol )QuantityMolesMolar Ratio
4-Chloro-2-methylbenzonitrile151.5910.0 g0.0661.0
N-Bromosuccinimide (NBS)177.9812.3 g0.0691.05
AIBN164.210.54 g0.00330.05
Carbon Tetrachloride (CCl₄)153.82200 mL--

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Chloro-2-methylbenzonitrile (10.0 g), N-Bromosuccinimide (12.3 g), AIBN (0.54 g), and carbon tetrachloride (200 mL).

  • Heat the mixture to reflux (approx. 77°C) with vigorous stirring. The reaction can be initiated with a heat lamp if necessary.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the mixture through a Büchner funnel to remove the solid succinimide. Wash the solid with a small amount of cold CCl₄ (2 x 20 mL).

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid, 2-(bromomethyl)-4-chlorobenzonitrile, can be purified by recrystallization from hexanes or used directly in the next step.

Step 2: Synthesis of (4-Chloro-2-cyanophenyl)methanol

Principle: The benzyl bromide intermediate undergoes a nucleophilic substitution (Sₙ2) reaction with water, facilitated by a mild base, to yield the corresponding benzyl alcohol. The base neutralizes the HBr formed during the reaction.

ReagentMolar Mass ( g/mol )Quantity (Crude)Moles (Assumed)Molar Ratio
2-(Bromomethyl)-4-chlorobenzonitrile230.49~15.2 g0.0661.0
Sodium Carbonate (Na₂CO₃)105.9910.5 g0.0991.5
Acetone58.08150 mL--
Water18.0250 mL--

Procedure:

  • Dissolve the crude 2-(bromomethyl)-4-chlorobenzonitrile from Step 1 in 150 mL of acetone in a 500 mL round-bottom flask.

  • In a separate beaker, dissolve sodium carbonate (10.5 g) in 50 mL of water.

  • Add the aqueous sodium carbonate solution to the acetone solution.

  • Stir the biphasic mixture vigorously at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting bromide is no longer visible.

  • Remove the majority of the acetone via rotary evaporation.

  • Extract the remaining aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude (4-chloro-2-cyanophenyl)methanol as a solid. This product can be purified by recrystallization from a toluene/hexane mixture.

Step 3: Synthesis of this compound

Principle: This step involves the selective oxidation of a primary alcohol to an aldehyde. Pyridinium chlorochromate (PCC) is an effective reagent for this transformation, preventing over-oxidation to the carboxylic acid, which can occur with stronger oxidizing agents. The reaction is performed in an anhydrous solvent to ensure high selectivity.[3][4][5]

ReagentMolar Mass ( g/mol )QuantityMolesMolar Ratio
(4-Chloro-2-cyanophenyl)methanol167.5910.0 g0.0591.0
Pyridinium Chlorochromate (PCC)215.5619.3 g0.0891.5
Celite® or Silica Gel-20 g--
Dichloromethane (DCM, anhydrous)84.93250 mL--

Procedure:

  • To a 500 mL flask, add PCC (19.3 g) and Celite® (20 g) to anhydrous dichloromethane (150 mL). Stir to create a slurry.

  • Dissolve the (4-chloro-2-cyanophenyl)methanol (10.0 g) in 100 mL of anhydrous dichloromethane.

  • Add the alcohol solution to the PCC slurry in one portion. The mixture will turn dark brown/black.

  • Stir the reaction at room temperature for 2-3 hours. Monitor the disappearance of the alcohol by TLC.

  • Upon completion, dilute the reaction mixture with 200 mL of diethyl ether and stir for 15 minutes.

  • Prepare a short plug of silica gel or Celite® in a fritted glass funnel. Filter the reaction mixture through the plug to remove the chromium salts and excess PCC.

  • Wash the plug thoroughly with additional diethyl ether (3 x 50 mL) until the filtrate runs clear.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.

Safety and Hazard Management

The synthesis of this compound involves several hazardous materials. Adherence to safety protocols is critical.

  • This compound: Harmful if swallowed or inhaled. Causes skin and serious eye irritation.[6][7]

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid inhalation and contact with skin.

  • AIBN: Thermally unstable; can decompose exothermically. Store refrigerated.

  • Carbon Tetrachloride (CCl₄): Toxic, carcinogenic, and environmentally damaging. Substitute with a safer solvent like cyclohexane or ethyl acetate where feasible.

  • Pyridinium Chlorochromate (PCC): Toxic and a suspected carcinogen. Handle with extreme care and ensure all waste is disposed of according to institutional guidelines.

  • Dichloromethane (DCM): A suspected carcinogen. Always handle in a fume hood.[8]

Emergency Procedures:

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[2]

  • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[9]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[2]

References

Application Notes and Protocols: Leveraging 5-Chloro-2-formylbenzonitrile in Advanced Multi-Component Reactions for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 5-Chloro-2-formylbenzonitrile in Complex Molecule Synthesis

In the landscape of modern medicinal chemistry and drug discovery, the demand for efficient and versatile synthetic methodologies is paramount. Multi-component reactions (MCRs), which enable the construction of complex molecular architectures in a single, atom-economical step, have emerged as a powerful strategy. Within this paradigm, the selection of highly functionalized, yet reactive, building blocks is critical. This compound stands out as a preeminent starting material for the synthesis of diverse heterocyclic scaffolds, particularly those of pharmaceutical relevance.

This bifunctional aromatic compound, featuring a reactive aldehyde and a strategically positioned cyano group, offers a unique convergence of reactivity. The aldehyde readily participates in classical MCRs such as the Ugi and Passerini reactions, while the cyano group serves as a latent handle for subsequent cyclization events, leading to the rapid assembly of complex fused-ring systems. The presence of a chloro substituent further provides a point for diversification and modulation of physicochemical properties, a key consideration in drug development.

These application notes provide a detailed guide for researchers on utilizing this compound in two powerful MCRs: the Ugi four-component reaction (Ugi-4CR) for the synthesis of polycyclic quinazolinones, and the Passerini three-component reaction (Passerini-3CR) for the generation of α-acyloxy amides, which are valuable intermediates for further synthetic transformations.

I. The Ugi Four-Component Reaction: A Gateway to Isoindolo[1,2-b]quinazolinone Scaffolds

The Ugi-4CR is a cornerstone of MCR chemistry, enabling the one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. When this compound is employed as the aldehyde component, the resulting Ugi product is primed for a subsequent intramolecular cyclization, yielding sophisticated polycyclic quinazolinone frameworks. These scaffolds are prevalent in a variety of biologically active molecules.

A particularly elegant application involves a two-step sequence where an initial Ugi-4CR is followed by a palladium-catalyzed intramolecular N-arylation to construct the isoindolo[1,2-b]quinazolinone core.[1] This approach offers a high degree of modularity, allowing for the introduction of diversity at multiple positions of the final molecule.

Reaction Mechanism and Strategic Considerations

The overall transformation can be visualized as a two-stage process. The first stage is the classical Ugi-4CR, where this compound, an amine (such as ammonia), a carboxylic acid (for instance, an o-bromobenzoic acid to set up the subsequent cyclization), and an isocyanide converge to form a linear α-acylamino amide intermediate.

The second stage involves the palladium-catalyzed intramolecular N-arylation. The nitrogen of the amide attacks the aromatic ring bearing the bromine atom, facilitated by a palladium catalyst, to form the final tricyclic quinazolinone product. The cyano group on the starting material is a key participant in the formation of the quinazolinone ring system.

Diagram 1: Ugi-4CR and Subsequent Palladium-Catalyzed Annulation

Ugi_Annulation cluster_Ugi Ugi Four-Component Reaction cluster_Annulation Palladium-Catalyzed Annulation This compound This compound Ugi_Product Linear Ugi Adduct This compound->Ugi_Product + Ammonia Ammonia Ammonia->Ugi_Product + o-Bromobenzoic_acid o-Bromobenzoic acid o-Bromobenzoic_acid->Ugi_Product + Isocyanide Isocyanide Isocyanide->Ugi_Product + Final_Product Isoindolo[1,2-b]quinazolinone Ugi_Product->Final_Product Pd(OAc)2, dppf, K2CO3 1,4-Dioxane, Reflux

Caption: Workflow for the synthesis of Isoindolo[1,2-b]quinazolinones.

Experimental Protocol: Synthesis of a Representative Isoindolo[1,2-b]quinazolinone Derivative

This protocol is adapted from the general procedure described by Huang et al. for the synthesis of polycyclic quinazolinones.[1]

Step 1: Ugi Four-Component Reaction

  • To a solution of ammonia in methanol (7 N, 1.2 equiv.), add this compound (1.0 equiv.), 2-bromobenzoic acid (1.0 equiv.), and the desired isocyanide (1.0 equiv.).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the precipitate is filtered and washed with diethyl ether to afford the crude Ugi adduct, which can often be used in the next step without further purification.

Step 2: Palladium-Catalyzed Annulation

  • To a solution of the Ugi adduct (1.0 equiv.) in 1,4-dioxane, add Pd(OAc)₂ (0.05 equiv.), dppf (0.1 equiv.), and K₂CO₃ (2.0 equiv.).

  • Degas the reaction mixture with nitrogen or argon for 15-20 minutes.

  • Heat the mixture to reflux (approximately 101 °C) and stir for 12-16 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired isoindolo[1,2-b]quinazolinone derivative.

Component Role Rationale for Choice
This compoundAldehydeBifunctional starting material enabling subsequent cyclization.
AmmoniaAmineA simple and readily available amine source.
2-Bromobenzoic acidCarboxylic AcidProvides the backbone for the quinazolinone ring and a handle for Pd-catalyzed cyclization.
IsocyanideIsocyanideIntroduces diversity at a key position of the final product.
Pd(OAc)₂/dppfCatalyst SystemA robust and widely used catalytic system for C-N bond formation.
K₂CO₃BaseNecessary for the deprotonation of the amide in the catalytic cycle.
1,4-DioxaneSolventA high-boiling aprotic solvent suitable for palladium catalysis.

II. The Passerini Three-Component Reaction: Access to Functionalized α-Acyloxy Amides

The Passerini three-component reaction (Passerini-3CR) is another powerful MCR that combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[2][3] When this compound is used as the aldehyde component, the resulting product is a densely functionalized molecule containing chloro, cyano, and amide functionalities, making it a versatile intermediate for the synthesis of various bioactive compounds and heterocycles.[2]

Reaction Mechanism and Strategic Considerations

The Passerini reaction is believed to proceed through a concerted, non-ionic mechanism, particularly in aprotic solvents. The reaction is typically performed at elevated temperatures and without a catalyst. The key step involves the α-addition of the isocyanide to the carbonyl carbon of the aldehyde, which is activated by the carboxylic acid. This is followed by an intramolecular acyl transfer to yield the final α-acyloxy amide product.

Diagram 2: The Passerini Three-Component Reaction

Passerini This compound This compound Passerini_Product α-Acyloxy Amide This compound->Passerini_Product + Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Passerini_Product + Isocyanide Isocyanide Isocyanide->Passerini_Product +

Caption: General scheme of the Passerini-3CR.

General Experimental Protocol: Synthesis of an α-Acyloxy Amide Derivative

This is a general protocol that can be adapted for various substrates.

  • In a reaction vial, combine this compound (1.0 equiv.), a carboxylic acid (1.0 equiv.), and an isocyanide (1.0 equiv.).

  • The reaction can be performed neat or in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Stir the reaction mixture at room temperature or heat as required (e.g., 40-60 °C) for 12-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired α-acyloxy amide.

Component Role Rationale for Choice
This compoundAldehydeProvides the core structure with chloro and cyano functionalities.
Carboxylic AcidAcidActs as both a proton source and a nucleophile in the reaction.
IsocyanideIsocyanideA key reactant that introduces the amide functionality and allows for diversification.
Aprotic Solvent (optional)SolventFacilitates the reaction while avoiding interference with the proposed non-ionic mechanism.

Conclusion: A Versatile Building Block for Accelerated Drug Discovery

This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic molecules through multi-component reactions. The protocols outlined in these application notes for the Ugi and Passerini reactions provide a solid foundation for researchers to explore the rich chemistry of this starting material. The ability to rapidly generate diverse and complex scaffolds from simple starting materials in a single step underscores the power of MCRs in modern drug discovery and development. The strategic incorporation of this compound into MCR-based synthetic routes opens up new avenues for the discovery of novel therapeutic agents.

References

Application Notes & Protocols: 5-Chloro-2-formylbenzonitrile as a Versatile Precursor for the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of 5-Chloro-2-formylbenzonitrile, a key building block in medicinal chemistry. We delve into its chemical properties and explore its application as a precursor for synthesizing quinazoline-based pharmaceutical intermediates. Detailed, field-proven protocols, in-process controls, and analytical methodologies are presented to ensure reproducible and verifiable results for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of this compound

This compound is a bifunctional aromatic compound featuring an aldehyde and a nitrile group positioned ortho to each other. This specific arrangement makes it an exceptionally reactive and versatile precursor for constructing complex heterocyclic scaffolds. The presence of the electron-withdrawing chloro and nitrile groups activates the benzene ring, influencing its reactivity in various cyclization and condensation reactions.

The nitrile group is a well-established pharmacophore in numerous approved drugs, often involved in key binding interactions with biological targets.[1] Benzonitrile derivatives are integral to the synthesis of a wide range of active pharmaceutical ingredients (APIs), including kinase inhibitors for oncology, non-steroidal aromatase inhibitors, and agents for treating mood disorders.[1][2] Specifically, the ortho-formylbenzonitrile moiety is a classic precursor for the synthesis of quinazolines and quinazolinones, privileged structures in medicinal chemistry due to their broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-hypertensive properties.[3][4]

This document will focus on a core application: the synthesis of a 4-aminoquinazoline intermediate, a common scaffold in kinase inhibitors.

Physicochemical Properties & Safety Information

A thorough understanding of the precursor's properties and handling requirements is critical for safe and successful synthesis.

Compound Properties
PropertyValueSource
CAS Number 77532-88-8[3]
Molecular Formula C₈H₄ClNO[3]
Molecular Weight 165.58 g/mol [3]
Appearance Colorless to light yellow solid[2]
Storage 2-8°C, under inert gas atmosphere[3]
Solubility Low water solubility[2]
Safety & Handling

This compound and related benzonitrile derivatives must be handled with care, following established laboratory safety protocols.

  • Hazard Identification: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2][5]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. All operations should be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.[5][6]

  • First Aid Measures:

    • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[2][6]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[2][6]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5][6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

Synthetic Application: Synthesis of a 6-Chloro-4-aminoquinazoline Intermediate

This section details the synthesis of a representative 6-Chloro-4-(phenylamino)quinazoline intermediate. This two-step, one-pot procedure leverages the inherent reactivity of this compound.

Reaction Principle and Mechanism

The synthesis proceeds via a well-established pathway for quinazoline formation from 2-aminobenzonitrile precursors.[4][7] Although our starting material is a 2-formylbenzonitrile, the reaction with formamide serves to generate the N-formyl intermediate in situ, which then cyclizes. The subsequent addition of an aniline introduces the C4-amino substituent, a key feature in many kinase inhibitors.

The overall transformation can be visualized as follows:

G A 5-Chloro-2-formyl- benzonitrile C In situ formation of 6-Chloroquinazoline A->C Condensation & Cyclization 1. B Formamide (HCONH2) Heat E Nucleophilic Aromatic Substitution (SNAr) C->E F Target Intermediate: 6-Chloro-4-(phenylamino)quinazoline C->F Amination 2. D Aniline (PhNH2) Acid Catalyst (e.g., HCl) E->F G cluster_prep Preparation cluster_reaction Synthesis cluster_analysis In-Process Control cluster_workup Work-up & Purification cluster_final Final Analysis A Assemble Glassware (Flask, Condenser) B Charge Reactants: This compound + Formamide A->B C Step 1: Heat to 160°C (4 hours) B->C D Cool to 100°C Add IPA, Aniline, HCl C->D E Step 2: Reflux (3-4 hours) D->E F Monitor by TLC/HPLC (Check for SM consumption) E->F G Cool to RT Precipitate in Water F->G H Neutralize (pH 8) with NaHCO3 G->H I Filter & Wash Solid H->I J Recrystallize & Dry I->J K Characterize Product (NMR, MS, Purity) J->K

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Chloro-2-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Chloro-2-formylbenzonitrile

This compound is a highly versatile and synthetically valuable building block in modern organic chemistry. Its trifunctional nature—featuring a reactive aryl chloride, an aldehyde, and a nitrile group—opens a gateway to a vast chemical space, making it a prized precursor in the synthesis of complex heterocyclic scaffolds. These scaffolds are central to the development of novel pharmaceuticals, agrochemicals, and functional materials. For instance, derivatives of this molecule are key intermediates in the synthesis of PARP inhibitors like Olaparib, a targeted cancer therapy.[1]

The chloro-group serves as a handle for palladium-catalyzed cross-coupling, a class of reactions renowned for its efficiency and functional group tolerance in forging new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[2] However, the inherent lower reactivity of aryl chlorides compared to their bromide or iodide counterparts, coupled with the electronic and steric influences of the ortho-formyl and meta-cyano groups, necessitates carefully optimized and robust catalytic systems.

This guide provides an in-depth exploration of several key palladium-catalyzed cross-coupling reactions utilizing this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for experimental design, ensuring both reproducibility and adaptability.

Experimental Workflow Overview

A generalized workflow for performing palladium-catalyzed cross-coupling reactions is essential for ensuring reproducibility and safety. The process requires strict anaerobic conditions to protect the palladium catalyst from oxidation.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification prep_reagents Weigh Reagents: - this compound - Coupling Partner - Pd Catalyst & Ligand - Base prep_glass Dry Glassware (Oven or Flame-dry) setup_flask Assemble Flask (with stir bar, condenser) setup_inert Purge with Inert Gas (Argon or Nitrogen) setup_flask->setup_inert add_solids Add Solid Reagents setup_inert->add_solids add_liquids Add Degassed Solvent(s) & Liquid Reagents add_solids->add_liquids heat Heat to Reaction Temp (Oil Bath) add_liquids->heat monitor Monitor Reaction (TLC, GC-MS, LC-MS) heat->monitor Stir for specified time cool Cool to Room Temp. monitor->cool quench Quench Reaction (e.g., add water/aq. buffer) cool->quench extract Liquid-Liquid Extraction quench->extract dry_purify Dry Organic Layer & Purify (Column Chromatography) extract->dry_purify

Caption: Generalized workflow for a palladium-catalyzed cross-coupling experiment.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-formylbenzonitriles

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organic halide.[3][4] For an electron-deficient and sterically demanding substrate like this compound, the choice of a highly active catalyst system is paramount to overcome the high activation barrier of the C-Cl bond.[3]

Mechanistic Rationale

The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of this compound. This is often the rate-limiting step for aryl chlorides and requires electron-rich, bulky phosphine ligands to promote the reaction.[4][5]

  • Transmetalation: The aryl group from the boronic acid (activated by a base to form a boronate species) is transferred to the palladium(II) center.

  • Reductive Elimination: The newly formed biaryl product is expelled from the palladium center, regenerating the active Pd(0) catalyst.

Suzuki_Cycle pd0 L₂Pd⁰ pd_complex [Ar-Pdᴵᴵ(L)₂-Cl] pd0->pd_complex Oxidative Addition trans_complex [Ar-Pdᴵᴵ(L)₂-Ar'] pd_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' trans_complex->product substrate Ar-Cl (this compound) substrate->pd_complex boronic Ar'-B(OH)₂ boronic->trans_complex base Base (e.g., K₂CO₃) base->boronic

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki Coupling with Phenylboronic Acid

This protocol is adapted from established methods for the Suzuki coupling of challenging aryl chlorides.[3][6] The use of a bulky, electron-rich phosphine ligand like SPhos or XPhos is critical.

Reagent/ParameterMolar Eq.Amount (for 1 mmol scale)Notes
This compound1.0165.6 mgLimiting Reagent
Phenylboronic Acid1.2 - 1.5146 - 183 mgA slight excess ensures complete consumption of the aryl chloride.
Pd(OAc)₂0.02 (2 mol%)4.5 mgPalladium precatalyst.
SPhos (or XPhos)0.04 (4 mol%)16.4 mgBulky phosphine ligand is essential for C-Cl activation.
K₂CO₃ (anhydrous)2.0 - 3.0276 - 415 mgBase is crucial for the transmetalation step.
Solvent-5-10 mLe.g., Toluene/H₂O (4:1) or Dioxane/H₂O (4:1). Must be degassed.
Temperature-110-140 °CHigher temperatures are required for aryl chlorides.[7]
Time-12 - 24 hMonitor by TLC or LC-MS.

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent mixture (e.g., 8 mL Toluene, 2 mL H₂O) via syringe.

  • Heat the mixture in an oil bath to 110 °C with vigorous stirring.

  • Monitor the reaction's progress. Upon completion, cool the mixture to room temperature.

  • Dilute the reaction with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 5-phenyl-2-formylbenzonitrile.

Buchwald-Hartwig Amination: Accessing 5-Amino-2-formylbenzonitrile Derivatives

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[2][8] This reaction is indispensable in pharmaceutical chemistry for introducing nitrogen-containing functionalities.[9] For a substrate like this compound, a strong base and a specialized ligand are required to facilitate the coupling.

Mechanistic Rationale

The mechanism mirrors other cross-coupling reactions:

  • Oxidative Addition: Pd(0) inserts into the C-Cl bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong, non-nucleophilic base (like NaOtBu or K₃PO₄) deprotonates the coordinated amine to form an amido complex.

  • Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.

Buchwald_Cycle pd0 L₂Pd⁰ pd_complex [Ar-Pdᴵᴵ(L)₂-Cl] pd0->pd_complex Oxidative Addition amido_complex [Ar-Pdᴵᴵ(L)₂(NR₂)] pd_complex->amido_complex Amine Binding & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product substrate Ar-Cl (this compound) substrate->pd_complex amine HNR₂ amine->pd_complex base Base (e.g., NaOtBu) base->amine

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol: Amination with Morpholine

This protocol uses a common set of conditions for the amination of aryl chlorides, employing a strong alkoxide base and a bulky biaryl phosphine ligand.[9]

Reagent/ParameterMolar Eq.Amount (for 1 mmol scale)Notes
This compound1.0165.6 mgLimiting Reagent
Morpholine1.2104.5 mg (0.10 mL)Amine coupling partner.
Pd₂(dba)₃0.01 (1 mol%)9.2 mgCommon Pd(0) precatalyst.
XPhos0.03 (3 mol%)14.3 mgBulky ligand is crucial for activity and stability.
NaOtBu1.4134.5 mgStrong, non-nucleophilic base. Handle in a glovebox.
Solvent-5 mLAnhydrous, degassed Toluene or Dioxane.
Temperature-100 °CElevated temperature is typically required.
Time-6 - 18 hMonitor by TLC or LC-MS.

Step-by-Step Procedure:

  • Inside a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add this compound and a stir bar.

  • Seal the tube, remove it from the glovebox, and add anhydrous, degassed toluene via syringe, followed by morpholine.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir.

  • After the reaction is complete, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution. Purify the residue by flash chromatography to obtain 5-(morpholino)-2-formylbenzonitrile.

Sonogashira Coupling: Synthesis of 5-Alkynyl-2-formylbenzonitriles

The Sonogashira coupling provides a powerful method for constructing C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[10][11] This reaction typically employs a dual catalytic system of palladium and copper(I).[7] For challenging aryl chlorides, copper-free conditions or the use of microwave irradiation can be highly effective.[12][13]

Mechanistic Rationale

Two interconnected catalytic cycles are at play:

  • Palladium Cycle: Similar to other cross-couplings, it involves oxidative addition of the aryl chloride to Pd(0), followed by transmetalation and reductive elimination.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is highly reactive and readily transmetalates with the Pd(II)-aryl complex.[11]

Protocol: Copper-Free Sonogashira Coupling with Phenylacetylene

Given the potential for side reactions and catalyst inhibition, a copper-free protocol at elevated temperature is often preferred for complex substrates.[13]

Reagent/ParameterMolar Eq.Amount (for 1 mmol scale)Notes
This compound1.0165.6 mgLimiting Reagent
Phenylacetylene1.5153.2 mg (0.16 mL)Excess alkyne drives the reaction.
PdCl₂(PPh₃)₂0.03 (3 mol%)21.1 mgA robust Pd(II) precatalyst.
P(t-Bu)₃0.06 (6 mol%)12.1 mgBulky, electron-rich ligand for C-Cl activation.
Cs₂CO₃2.0651.6 mgStrong base is effective in copper-free systems.
Solvent-5 mLAnhydrous, degassed DMF or NMP.
Temperature-120 - 140 °CHigh temperature is necessary for aryl chloride activation.[14]
Time-12 - 24 hMonitor by TLC or LC-MS.

Step-by-Step Procedure:

  • To a dry, argon-flushed Schlenk tube, add this compound, PdCl₂(PPh₃)₂, P(t-Bu)₃, and Cs₂CO₃.

  • Evacuate and backfill with argon three times.

  • Add anhydrous, degassed DMF via syringe, followed by phenylacetylene.

  • Seal the tube and heat in an oil bath at 130 °C with stirring.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with water and extract several times with diethyl ether or ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify by column chromatography to afford 2-formyl-5-(phenylethynyl)benzonitrile.

Heck Reaction: Synthesis of 5-Alkenyl-2-formylbenzonitriles

The Mizoroki-Heck reaction is a versatile method for the arylation of alkenes, forming a new C-C bond with excellent control over stereochemistry (typically trans).[12][15] The reaction of unactivated aryl chlorides requires a highly active catalyst, often at elevated temperatures.[16]

Mechanistic Rationale

The accepted mechanism involves several key stages:

  • Oxidative Addition: Pd(0) inserts into the C-Cl bond of this compound.

  • Alkene Coordination & Insertion: The alkene coordinates to the Pd(II) complex and subsequently undergoes migratory insertion into the Pd-Aryl bond.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the alkene product and a palladium-hydride species. This step dictates the regioselectivity and stereoselectivity.

  • Catalyst Regeneration: The base neutralizes the generated H-X, regenerating the Pd(0) catalyst.

Protocol: Heck Reaction with Styrene

This protocol is based on established conditions for the Heck coupling of less reactive aryl chlorides.[16]

Reagent/ParameterMolar Eq.Amount (for 1 mmol scale)Notes
This compound1.0165.6 mgLimiting Reagent
Styrene1.5156.2 mg (0.17 mL)Alkene coupling partner.
Pd(OAc)₂0.02 (2 mol%)4.5 mgPalladium precatalyst.
P(o-tol)₃0.04 (4 mol%)12.2 mgA common and effective phosphine ligand for Heck reactions.
K₂CO₃2.0276.4 mgInorganic base is often used.
NMP or DMA-5 mLHigh-boiling polar aprotic solvent.
Temperature-130 - 150 °CHigh temperatures are essential for aryl chloride substrates.
Time-24 - 48 hReactions with aryl chlorides are often slow.

Step-by-Step Procedure:

  • In a sealed tube, combine this compound, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.

  • Purge the tube with argon.

  • Add N-Methyl-2-pyrrolidone (NMP) and styrene via syringe.

  • Seal the tube tightly and place it in a preheated oil bath at 140 °C.

  • Stir the reaction mixture vigorously for 24-48 hours, monitoring for completion.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to yield (E)-2-formyl-5-styrylbenzonitrile.

Conclusion

This compound is a substrate of significant synthetic potential. Its successful derivatization via palladium-catalyzed cross-coupling reactions hinges on overcoming the low reactivity of the aryl chloride bond. The key to success lies in the rational selection of highly active catalytic systems, typically comprising a palladium source and a bulky, electron-rich phosphine ligand, often in combination with strong bases and elevated temperatures. The protocols and principles outlined in this guide provide a robust framework for researchers to effectively utilize this versatile building block in the pursuit of novel and complex molecular architectures.

References

The Strategic Utility of 5-Chloro-2-formylbenzonitrile in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Targeted Therapeutics

In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and immunology. Kinases, as central regulators of cellular signaling pathways, represent a major class of therapeutic targets. The rational design of small molecule inhibitors often relies on the use of versatile chemical synthons that provide a foundation for constructing complex heterocyclic scaffolds. 5-Chloro-2-formylbenzonitrile has emerged as a valuable and strategically important starting material in this context. Its unique bifunctional nature, possessing both a reactive aldehyde and a nitrile group in an ortho-relationship, offers a powerful platform for the efficient synthesis of fused heterocyclic systems that are prevalent in numerous kinase inhibitors. This application note provides a detailed exploration of the use of this compound in the synthesis of kinase inhibitors, with a focus on the underlying chemical principles, detailed experimental protocols, and the rationale for its application in drug development.

The strategic importance of this compound lies in its ability to serve as a precursor to key heterocyclic cores, such as pyrazolopyrimidines, which are found in several approved and investigational kinase inhibitors, including potent Bruton's tyrosine kinase (BTK) inhibitors.[1][2] This document will delve into a representative synthetic pathway, illustrating the transformation of this readily available starting material into a complex kinase inhibitor scaffold.

Core Chemistry: The Gateway to Pyrazolopyrimidine Scaffolds

The ortho-positioning of the formyl and cyano groups in this compound is the key to its utility. This arrangement allows for facile cyclization reactions with binucleophilic reagents to construct fused heterocyclic systems. A particularly powerful transformation is the reaction with hydrazine, which provides a direct route to substituted aminopyrazoles. These aminopyrazoles are, in turn, ideal precursors for the construction of the pyrazolo[3,4-d]pyrimidine core, a well-established "privileged scaffold" in kinase inhibitor design.

The initial and critical step involves the condensation of this compound with hydrazine hydrate. This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization via nucleophilic attack of the terminal nitrogen of the hydrazine onto the nitrile carbon. This sequence efficiently yields a 3-(4-chloro-2-aminophenyl)-1H-pyrazol-5-amine intermediate. The presence of the chloro-substituent on the phenyl ring can be strategically utilized for further functionalization or can play a role in the final inhibitor's interaction with the target kinase.

Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor Core

This protocol details a representative two-step synthesis of a pyrazolo[1,5-a]pyrimidine scaffold, a core structure found in many kinase inhibitors, starting from this compound.

Part 1: Synthesis of 3-(5-Chloro-2-aminophenyl)-1H-pyrazol-5-amine

Rationale: This initial step transforms the commercially available starting material into a versatile aminopyrazole intermediate. The reaction with hydrazine hydrate allows for the efficient construction of the pyrazole ring. The reaction conditions are selected to ensure complete cyclization and to facilitate the isolation of the product.

Materials:

  • This compound

  • Hydrazine hydrate (64% in water)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • To the residue, add water and adjust the pH to ~2 with 1M HCl.

  • Wash the aqueous layer with ethyl acetate to remove any unreacted starting material.

  • Adjust the pH of the aqueous layer to ~8 with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(5-Chloro-2-aminophenyl)-1H-pyrazol-5-amine.

  • The crude product can be purified by column chromatography on silica gel.

Part 2: Synthesis of a 2-(5-Chloro-2-aminophenyl)pyrazolo[1,5-a]pyrimidine Derivative

Rationale: This step involves the construction of the fused pyrimidine ring through the cyclocondensation of the aminopyrazole intermediate with a suitable 1,3-dielectrophilic partner, such as an enaminone. This reaction is a common and efficient method for the synthesis of pyrazolo[1,5-a]pyrimidines.[3]

Materials:

  • 3-(5-Chloro-2-aminophenyl)-1H-pyrazol-5-amine (from Part 1)

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA) or a suitable β-ketoester

  • Acetic acid

  • Ethanol

Procedure:

  • In a sealed tube, suspend 3-(5-Chloro-2-aminophenyl)-1H-pyrazol-5-amine (1 equivalent) in ethanol.

  • Add N,N-dimethylformamide dimethyl acetal (1.1 equivalents) and a catalytic amount of acetic acid.

  • Heat the reaction mixture in the sealed tube at 120 °C for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired 2-(5-Chloro-2-aminophenyl)pyrazolo[1,5-a]pyrimidine derivative.

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis of the pyrazolo[1,5-a]pyrimidine kinase inhibitor core from this compound.

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Pyrimidine Annulation A This compound B Hydrazine Hydrate, EtOH, Reflux C 3-(5-Chloro-2-aminophenyl)-1H-pyrazol-5-amine B->C D DMF-DMA, Acetic Acid, EtOH, 120°C E 2-(5-Chloro-2-aminophenyl)pyrazolo[1,5-a]pyrimidine D->E

Caption: Synthetic route to a pyrazolo[1,5-a]pyrimidine core.

Structure-Activity Relationship (SAR) Insights

The pyrazolo[1,5-a]pyrimidine scaffold serves as a versatile template for kinase inhibitor design. The substituents on this core can be modified to optimize potency, selectivity, and pharmacokinetic properties.

PositionSubstituentPotential Role in Kinase Inhibition
C2-phenyl group Chloro substituentThe chloro group can influence the electronic properties of the phenyl ring and may engage in halogen bonding with the kinase active site. Its position can be critical for selectivity.
C2-phenyl group Amino groupThe amino group can act as a hydrogen bond donor, forming crucial interactions with the hinge region of the kinase.
Pyrimidine ring Various substituentsModifications at other positions of the pyrimidine ring can be used to modulate solubility, cell permeability, and to interact with solvent-exposed regions of the kinase.

Application in Bruton's Tyrosine Kinase (BTK) Inhibitor Synthesis

The pyrazolo[1,5-a]pyrimidine scaffold is a key feature of the potent and selective BTK inhibitor, Zanubrutinib.[1] While the exact industrial synthesis of Zanubrutinib may vary, the fundamental approach of constructing the core heterocyclic system often relies on intermediates derived from precursors like this compound. The synthetic strategy outlined in this application note provides a clear and adaptable blueprint for accessing such complex and therapeutically relevant molecules. The ability to introduce diverse functionalities at various positions of the pyrazolo[1,5-a]pyrimidine core allows for the fine-tuning of the inhibitor's properties to achieve the desired therapeutic profile.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of kinase inhibitors. Its unique bifunctional nature enables the efficient construction of key heterocyclic scaffolds, such as pyrazolopyrimidines, which are central to the design of many targeted therapeutics. The synthetic protocols and strategic insights provided in this application note are intended to empower researchers and drug development professionals in their efforts to design and synthesize the next generation of innovative kinase inhibitors. The straightforward and robust chemistry associated with this building block makes it an attractive choice for both academic and industrial research settings.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Chloro-2-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Chloro-2-formylbenzonitrile. As a crucial intermediate in the synthesis of various pharmaceuticals and specialized polymers, optimizing its yield and purity is paramount.[1] This document moves beyond standard protocols to provide in-depth troubleshooting, mechanistic explanations, and field-proven strategies to overcome common synthetic hurdles.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound can be approached via several distinct pathways. The optimal choice depends on starting material availability, scalability, and safety considerations. The three most common strategies are:

  • Direct Formylation of 4-Chlorobenzonitrile: Introducing a formyl group ortho to the cyano group. This is challenging due to the directing effects of the substituents.

  • Cyanation of a Precursor Aldehyde: Starting with a suitable 2,5-disubstituted benzene ring and converting one substituent into a nitrile, such as via the Rosenmund-von Braun reaction.[2]

  • Oxidation of a Precursor: Oxidizing a benzylic alcohol or methyl group at the C2 position of 5-chlorobenzonitrile.

The following diagram illustrates these primary synthetic routes.

Synthesis_Pathways Start1 4-Chlorobenzonitrile Target This compound Start1->Target Ortho-Formylation (e.g., DoM) Start2 5-Chloro-2-bromobenzaldehyde Start2->Target Cyanation (e.g., Rosenmund-von Braun) Start3 5-Chloro-2-(hydroxymethyl)benzonitrile Start3->Target Oxidation (e.g., PCC, Dess-Martin)

Caption: Primary synthetic routes to this compound.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during synthesis, organized by reaction type.

Focus Area 1: Direct Formylation of 4-Chlorobenzonitrile

Q1: My direct formylation of 4-chlorobenzonitrile results in very low yield and a mixture of isomers. Why is this happening?

A1: This is a common and expected challenge due to the electronic properties of the substituents on the aromatic ring. The cyano group (-CN) is a deactivating, meta-directing group, while the chloro group (-Cl) is deactivating but ortho, para-directing. The competing directing effects, combined with overall ring deactivation, make electrophilic aromatic substitution (like standard Vilsmeier-Haack or Friedel-Crafts formylation) inefficient and non-selective for the desired ortho product.

Q2: What is the most effective method to achieve selective ortho-formylation?

A2: Directed ortho Metalation (DoM) is the superior strategy. This involves using a strong base, such as Lithium Diisopropylamide (LDA) or n-butyllithium (n-BuLi), at low temperatures (-78 °C) to deprotonate the position ortho to a directing metalating group (DMG). While the cyano group is not a classic DMG, the combined electronic environment can facilitate lithiation at the C2 position. The resulting aryllithium species is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

Q3: I'm attempting a DoM protocol, but my yield is still poor. What are the critical parameters to control?

A3: Success in DoM hinges on rigorous control of experimental conditions:

  • Anhydrous Conditions: All glassware must be flame-dried, and all solvents and reagents must be strictly anhydrous. Any trace of water will quench the organolithium intermediate, halting the reaction.

  • Temperature Control: The reaction must be maintained at very low temperatures (typically -78 °C) to prevent side reactions and ensure the stability of the aryllithium intermediate.

  • Reagent Purity: The quality of the organolithium reagent is critical. Titrate your n-BuLi or use fresh, high-quality LDA.

  • Addition Order: Slowly add the organolithium base to the solution of 4-chlorobenzonitrile to form the anion. After a short aging period, the formylating agent (DMF) is added to the reaction mixture.

Focus Area 2: Oxidation of 5-Chloro-2-(hydroxymethyl)benzonitrile

Q1: I am oxidizing 5-chloro-2-(hydroxymethyl)benzonitrile with Pyridinium Chlorochromate (PCC), but the yield is inconsistent and sometimes very low. What could be the cause?

A1: Low yield in PCC oxidations can stem from several factors.[2][3]

  • Over-oxidation: The presence of water can lead to the formation of the corresponding carboxylic acid, consuming your desired aldehyde product.[2]

  • Degraded PCC: PCC is sensitive to moisture and can lose its efficacy if not stored properly.[2] Always use fresh, finely ground, bright orange PCC.

  • Incomplete Reaction: Insufficient PCC or reaction time will leave starting material unreacted. It is crucial to monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3][4]

  • Difficult Workup: The chromium byproducts can form a tar-like substance that traps the product, making isolation difficult.[5]

Q2: How can I prevent over-oxidation to 5-chloro-2-carboxybenzonitrile?

A2: The key is to maintain strictly anhydrous conditions and control the reaction environment.

  • Use Anhydrous Solvent: Dichloromethane (DCM) is the typical solvent and should be distilled from a drying agent like CaH₂.[2]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[2]

  • Controlled Reagent Addition: The reaction is often exothermic. Add the PCC in portions to the cooled solution of the alcohol to maintain the reaction at room temperature.[2][3]

Q3: The workup of my PCC reaction is problematic, forming a thick, dark slurry. How can I improve product isolation?

A3: This is a well-known issue with chromium-based oxidations.[5] To simplify the workup, filter the entire reaction mixture through a short plug of an adsorbent like Celite® or silica gel. Wash the plug thoroughly with the reaction solvent (e.g., DCM) to recover the product. This effectively removes the insoluble chromium salts, yielding a much cleaner filtrate for subsequent purification.[5]

PCC_Troubleshooting Start Low Yield in PCC Oxidation Check1 Is the PCC fresh and dry? Start->Check1 Check2 Are solvent/glassware anhydrous? Check1->Check2 Yes Sol1 Use fresh, bright orange PCC. Check1->Sol1 No Check3 Was reaction monitored to completion (TLC/HPLC)? Check2->Check3 Yes Sol2 Use anhydrous DCM. Flame-dry glassware. Run under N2. Check2->Sol2 No Check4 Was workup difficult (tar formation)? Check3->Check4 Yes Sol3 Increase reaction time or add more PCC. Continue monitoring. Check3->Sol3 No Sol4 Filter reaction mixture through a pad of Celite® or silica gel. Check4->Sol4 Yes

Caption: Troubleshooting workflow for low yield in PCC oxidations.

Section 3: Key Experimental Protocols

The following protocol is a validated method for the oxidation of a benzylic alcohol to an aldehyde, based on procedures for structurally similar molecules.[3][4]

Protocol: Oxidation of 5-Chloro-2-(hydroxymethyl)benzonitrile with PCC

Materials & Equipment:

  • 5-Chloro-2-(hydroxymethyl)benzonitrile

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Celite® or Silica Gel

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

  • Standard glassware for workup and purification

Procedure:

  • Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of 5-chloro-2-(hydroxymethyl)benzonitrile in anhydrous DCM (approx. 0.2-0.5 M concentration).

  • Cooling: Cool the solution using a cold water bath.[3]

  • PCC Addition: While stirring vigorously, add 1.5 equivalents of fresh, solid PCC in small portions over 15-20 minutes. Ensure the temperature of the reaction mixture does not rise significantly above room temperature.[2][3]

  • Reaction: Remove the cooling bath and allow the reaction to stir at room temperature. The mixture will typically become a dark brown slurry.

  • Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours, or when the starting material is fully consumed.[3][4]

  • Workup: Upon completion, dilute the reaction mixture with an equal volume of DCM. Prepare a short plug of Celite® or silica gel in a fritted funnel and filter the reaction slurry through it.

  • Extraction: Wash the filter cake thoroughly with several portions of DCM to ensure all product is recovered.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as toluene or a mixture of ethyl acetate and petroleum ether, to yield this compound as a solid.[2][3]

ParameterRecommended ConditionRationale / Citation
Oxidizing Agent Pyridinium Chlorochromate (PCC)Mild reagent, minimizes over-oxidation to carboxylic acid.[2][3]
Stoichiometry 1.5 eq. PCCEnsures complete conversion of the starting alcohol.
Solvent Anhydrous Dichloromethane (DCM)Inert solvent; anhydrous nature prevents side reactions.[2][4]
Temperature Room Temperature (approx. 20 °C)Optimal for selective oxidation without promoting degradation.[3]
Reaction Time 2-4 hours (Monitor by TLC/HPLC)Reaction should be stopped upon completion to avoid byproduct formation.[4]
Workup Filtration through Celite®/SilicaRemoves solid chromium byproducts efficiently.[5]
Typical Yield 65-75%Reported yields for analogous reactions are in this range.[4]

Section 4: Purification and Characterization FAQs

Q1: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when a solute is insoluble in the solvent at a temperature above its own melting point. To fix this, you can:

  • Use a larger solvent volume: This keeps the product dissolved until the solution has cooled further.[5]

  • Cool the solution more slowly: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages crystal lattice formation.[5]

  • Adjust the solvent system: If using a mixed solvent system like petroleum ether/ethyl acetate, try slightly increasing the proportion of the more polar solvent (ethyl acetate) to improve solubility at lower temperatures.[5]

  • Scratch the flask: Scratching the inside of the flask with a glass rod at the solvent-air interface can initiate crystallization.

Q2: What are the expected analytical signatures for pure this compound?

A2: For structural confirmation and purity assessment:

  • ¹H NMR: Expect signals in the aromatic region (7-8 ppm) and a distinct singlet for the aldehyde proton (-CHO) around 10 ppm.

  • ¹³C NMR: Look for the aldehyde carbon signal (~190 ppm), the nitrile carbon (~115-120 ppm), and distinct signals for the aromatic carbons.

  • IR Spectroscopy: Key stretches include the nitrile (-C≡N) peak around 2220-2230 cm⁻¹ and the aldehyde carbonyl (C=O) peak around 1700-1710 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₈H₄ClNO (m/z ≈ 165.00).[6]

References

Technical Support Center: Synthesis and Purification of 5-Chloro-2-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center for the synthesis of 5-Chloro-2-formylbenzonitrile, focusing on common byproducts and their removal.

Audience: Researchers, scientists, and drug development professionals.

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of this compound (CAS No: 77532-88-8). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the synthesis and purification of this key chemical intermediate.[1][2] Our focus is to equip you with the technical knowledge to identify, mitigate, and remove common byproducts, ensuring the high purity required for downstream applications.

Part 1: Understanding the Synthesis and Common Byproducts

The most prevalent laboratory and industrial synthesis of this compound involves the oxidation of 5-Chloro-2-methylbenzonitrile. This pathway is generally efficient, but like any chemical transformation, it is susceptible to side reactions that lead to impurities.

Synthesis_and_Byproducts cluster_main Main Synthesis Pathway cluster_byproducts Common Byproduct Formation A 5-Chloro-2-methylbenzonitrile (Starting Material) C This compound (Target Product) A->C Oxidation D Unreacted Starting Material (5-Chloro-2-methylbenzonitrile) A->D Incomplete Reaction B Oxidizing Agent (e.g., PCC, MnO2) B->C E Over-oxidation C->E F 5-Chloro-2-carboxybenzonitrile (Acidic Byproduct) E->F

Caption: Primary synthesis route and common byproduct formation.

Frequently Asked Questions: Byproduct Formation

Q1: What is the most common byproduct in the oxidation of 5-Chloro-2-methylbenzonitrile, and how is it formed?

A1: The most significant byproduct is 5-chloro-2-carboxybenzonitrile . This occurs due to the over-oxidation of the target aldehyde. Aldehydes are inherently susceptible to further oxidation to carboxylic acids, especially if the reaction conditions are too harsh, the reaction time is prolonged, or if water is present when using certain oxidizing agents like Pyridinium chlorochromate (PCC).[3]

Q2: Besides the carboxylic acid, what other impurities should I look for?

A2: The other primary impurity is typically the unreacted starting material , 5-chloro-2-methylbenzonitrile.[4] Its presence indicates an incomplete reaction, which can result from insufficient oxidizing agent, low reaction temperature, or inadequate reaction time.

Part 2: Troubleshooting and Purification Protocols

This section is designed as a troubleshooting guide to address specific issues you may encounter during your experiment.

Troubleshooting Guide: Common Experimental Issues
Issue / Observation Potential Cause Recommended Action
Low Yield / High Starting Material Incomplete reaction due to insufficient oxidant, low temperature, or short reaction time.Monitor the reaction closely using TLC or HPLC to ensure the complete consumption of the starting material.[5][6] Consider increasing the equivalents of the oxidizing agent or extending the reaction time.
Product Streaks on TLC Plate Presence of the acidic byproduct, 5-chloro-2-carboxybenzonitrile.Perform an aqueous basic wash during the workup to remove the acidic impurity. See Protocol 1 .
Product Decomposes on Silica Gel Column Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to decomposition or the formation of acetals if alcohol solvents are used.[7][8]Deactivate the silica gel with a solvent system containing a small amount of triethylamine (e.g., 0.5-1%). Alternatively, use a different stationary phase like basic alumina.[8][9] See Protocol 2 .
Oily Product After Recrystallization The solute is insoluble in the solvent at a temperature above its melting point, a phenomenon known as "oiling out".[10]To resolve this, you can use a larger volume of solvent, cool the solution more slowly to promote crystal formation, or adjust the polarity of the solvent system.[10]
Protocol 1: Removal of Acidic Byproducts via Liquid-Liquid Extraction

This protocol leverages the acidic nature of the 5-chloro-2-carboxybenzonitrile byproduct to separate it from the neutral target product.

Principle: The carboxylic acid is deprotonated by a weak base (sodium bicarbonate) to form a water-soluble carboxylate salt. This salt partitions into the aqueous phase, while the neutral aldehyde remains in the organic phase.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You may observe gas (CO₂) evolution if a significant amount of acid is present.

  • Separation: Shake the funnel gently at first, venting frequently. Allow the layers to separate completely and drain the aqueous layer.

  • Repeat: Repeat the wash with the NaHCO₃ solution one or two more times to ensure complete removal of the acid.

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product, now free of the acidic byproduct.

Protocol 2: Purification by Column Chromatography

Column chromatography can be effective but requires care due to the aldehyde's sensitivity.[7][8]

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A common system for aromatic aldehydes is a mixture of Hexane and Ethyl Acetate. Aim for an Rf value of ~0.3 for the target compound for good separation.[8]

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., Hexane). To prevent decomposition, add 0.5-1% triethylamine to the entire solvent mixture you plan to use for the column.[8]

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Loading: Dissolve the crude product in a minimal amount of the elution solvent (or dichloromethane) and adsorb it onto a small amount of silica gel. Once dry, carefully add this to the top of the packed column.

  • Elution: Begin eluting with a low-polarity solvent (e.g., 97:3 Hexane/Ethyl Acetate). The aldehyde, being more polar than the starting material but less polar than the acid, should elute effectively.[7] Gradually increase the solvent polarity if needed.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification via Bisulfite Adduct Formation

This is a classic and highly effective chemical method for purifying aldehydes and some ketones from non-carbonyl impurities.[11][12]

Principle: The aldehyde reacts reversibly with sodium bisulfite to form a charged, water-soluble adduct. Non-aldehyde impurities can be washed away with an organic solvent. The pure aldehyde is then regenerated by adding a base, which reverses the reaction.[11][12]

Bisulfite_Purification A Crude Product (Aldehyde + Impurities) in Miscible Solvent (e.g., Methanol) B Add Saturated Aq. Sodium Bisulfite (NaHSO₃) A->B C Formation of Water-Soluble Bisulfite Adduct B->C D Liquid-Liquid Extraction (Add Water + Immiscible Organic Solvent e.g., Ethyl Acetate/Hexanes) C->D G Separate Layers D->G E Aqueous Layer (Contains Bisulfite Adduct) H Add Base (e.g., NaHCO₃) to Aqueous Layer E->H F Organic Layer (Contains Impurities) G->E Desired Component G->F Impurities Removed I Regeneration of Pure Aldehyde H->I J Extract with Organic Solvent I->J K Pure this compound J->K

Caption: Workflow for aldehyde purification via bisulfite adduct formation.

Step-by-Step Methodology:

  • Adduct Formation: Dissolve the crude product in a minimal amount of a miscible solvent like methanol.[11][12] Add a saturated aqueous solution of sodium bisulfite and shake the mixture vigorously for 30-60 seconds.[11]

  • Extraction of Impurities: Transfer the mixture to a separatory funnel. Add deionized water and an immiscible organic solvent (e.g., a 10% ethyl acetate in hexanes solution).[11][12] Shake vigorously.

  • Separation: Allow the layers to separate. The impurities will be in the organic layer, while the charged bisulfite adduct of your aldehyde is in the aqueous layer. Discard the organic layer.

  • Regeneration of Aldehyde: To the aqueous layer, slowly add a base such as a saturated solution of sodium bicarbonate until the gas evolution ceases, or use a sodium hydroxide solution to raise the pH.[7][11] This will regenerate the aldehyde, which may precipitate or form an oily layer.

  • Final Extraction: Extract the regenerated pure aldehyde from the aqueous layer using a fresh portion of an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Dry the organic layer with an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the highly purified this compound.

References

Technical Support Center: Troubleshooting the Wittig Reaction with 5-Chloro-2-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently guided researchers through the nuances of olefination reactions. The Wittig reaction, while a cornerstone of synthetic chemistry for its reliability in forming carbon-carbon double bonds, presents unique challenges when applied to specific substrates.[1][2][3] 5-Chloro-2-formylbenzonitrile is one such substrate. Its electron-deficient nature, due to the chloro and nitrile substituents, makes the aldehyde highly reactive, yet this reactivity can also open pathways to undesired side reactions if conditions are not meticulously controlled.

This guide is structured to address the most common issues encountered when performing a Wittig reaction with this particular aldehyde. It moves beyond a simple list of steps to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Part 1: Troubleshooting Guide

This section is designed as a logical workflow to diagnose and solve problems during your experiment.

Visual Troubleshooting Workflow

The following flowchart provides a high-level overview of the troubleshooting process. Detailed explanations for each decision point are provided in the Q&A section below.

TroubleshootingWorkflow start Problem: Low or No Yield check_ylide Was the ylide successfully formed? (e.g., color change) start->check_ylide check_conditions Were reaction conditions strictly anhydrous? check_ylide->check_conditions No check_aldehyde Is the aldehyde pure? (Check for oxidation) check_ylide->check_aldehyde Yes solution_conditions Solution: Thoroughly dry all glassware and solvents. Use inert gas. check_conditions->solution_conditions check_base Was the base strong enough for the ylide? check_reactivity Is the ylide reactive enough? (Stabilized vs. Non-stabilized) check_base->check_reactivity Yes solution_base Solution: Use a stronger base (e.g., n-BuLi) for non-stabilized ylides. check_base->solution_base No check_aldehyde->check_base solution_ylide Solution: Confirm ylide formation. Re-run with fresh, dry reagents. check_reactivity->solution_ylide Yes, but still no product solution_reactivity Solution: Consider a more reactive (non-stabilized) ylide. check_reactivity->solution_reactivity No solution_aldehyde Solution: Purify aldehyde via chromatography or use a fresh bottle. WittigMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products ylide Phosphorus Ylide (Ph₃P⁺-C⁻HR) oxaphosphetane Oxaphosphetane (4-membered ring) ylide->oxaphosphetane [2+2] Cycloaddition aldehyde Aldehyde (R'CHO) aldehyde->oxaphosphetane alkene Alkene (R'CH=CHR) oxaphosphetane->alkene Cycloreversion tppo Triphenylphosphine Oxide (Ph₃P=O) oxaphosphetane->tppo

References

Technical Support Center: Optimization of Solvent and Temperature for 5-Chloro-2-formylbenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 5-Chloro-2-formylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for common synthetic challenges. Here, we will explore the critical interplay of solvent and temperature, offering practical, field-tested advice to enhance reaction efficiency, yield, and purity.

Introduction: The Chemistry of this compound

This compound is a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] Its bifunctional nature, possessing both an aldehyde and a nitrile group, along with a chlorinated aromatic ring, allows for a diverse range of chemical transformations. However, this reactivity also presents unique challenges in controlling reaction outcomes. This guide will focus on providing solutions to common problems encountered during its use in synthesis, with a particular emphasis on the strategic selection of solvents and reaction temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions involving this compound?

A1: this compound is a versatile building block. The aldehyde group readily participates in reactions such as oxidations, reductions, and condensations. The nitrile group can be hydrolyzed or participate in cycloadditions.[2] The chloro-substituted aromatic ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly given the electron-wielding nature of the adjacent functional groups.[3][4]

Q2: I am observing significant byproduct formation in my reaction. What are the likely causes?

A2: Byproduct formation often stems from the high reactivity of the starting material. Common side reactions include self-condensation of the aldehyde, over-oxidation of the aldehyde to a carboxylic acid, or undesired reactions with the nitrile or chloro substituents. The choice of solvent and temperature plays a critical role in mitigating these issues. For instance, in oxidation reactions, ensuring anhydrous conditions can prevent the formation of the corresponding carboxylic acid.[5]

Q3: My reaction yield is consistently low. What initial parameters should I investigate?

A3: Low yields can often be traced back to sub-optimal reaction conditions. Key factors to re-evaluate are:

  • Temperature: Many reactions have a narrow optimal temperature range. Temperatures that are too low may result in an incomplete reaction, while excessive heat can lead to decomposition or side product formation.[6]

  • Solvent Choice: The polarity and protic/aprotic nature of the solvent can dramatically influence reaction rates and selectivity.[7]

  • Reagent Purity: Ensure the purity of your this compound and all other reagents. Impurities can inhibit the reaction or lead to unwanted side reactions.

Troubleshooting Guides: Solvent and Temperature Optimization

This section provides detailed troubleshooting strategies for specific challenges encountered in reactions with this compound.

Issue 1: Inefficient Nucleophilic Aromatic Substitution (SNAr) of the Chlorine Atom

Symptoms:

  • Low conversion of starting material.

  • Reaction stalls after initial conversion.

  • Significant amounts of unreacted this compound remain.

Underlying Science: Nucleophilic aromatic substitution on an electron-deficient ring, like in this compound, proceeds through a Meisenheimer complex intermediate.[3] The stability of this intermediate and the overall reaction rate are highly dependent on the solvent's ability to solvate charged species and the energy input (temperature) to overcome the activation barrier.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low SNAr conversion.

Detailed Protocol for Optimization:

  • Solvent Screening:

    • Begin with a polar aprotic solvent like DMF or DMSO, which are known to accelerate SNAr reactions.[8]

    • If solubility is an issue, consider a co-solvent system.

    • Avoid protic solvents initially, as they can hydrogen-bond with the nucleophile, reducing its effectiveness.

  • Temperature Titration:

    • Start the reaction at a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

    • If the reaction is sluggish, incrementally increase the temperature by 10-20 °C.

    • Be vigilant for the appearance of new spots on the TLC plate, which could indicate decomposition or side reactions at higher temperatures.

Data Summary: Solvent Effects on Benzonitrile Reactions

Solvent TypeGeneral Effect on SNArExample SolventsRationale
Polar Aprotic Generally AcceleratesDMF, DMSO, NMP, AcetonitrileStabilizes the negatively charged Meisenheimer intermediate without strongly solvating the nucleophile.[8]
Polar Protic Can InhibitWater, Ethanol, MethanolSolvates the nucleophile through hydrogen bonding, reducing its nucleophilicity.[9]
Nonpolar Generally InhibitsToluene, Hexane, DichloromethanePoor stabilization of charged intermediates, leading to a high activation energy.[10]
Issue 2: Poor Selectivity in Aldehyde-Targeted Reactions

Symptoms:

  • Formation of multiple products.

  • Low yield of the desired product.

  • Evidence of reactions at the nitrile or chloro positions.

Underlying Science: The aldehyde group is highly electrophilic and can be the primary site of reaction. However, under certain conditions, competing reactions can occur. The choice of solvent and temperature can influence the relative rates of these competing pathways.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor reaction selectivity.

Detailed Protocol for Optimization:

  • Temperature Control:

    • For reactions involving the aldehyde, it is often beneficial to start at a lower temperature (e.g., 0 °C) and slowly warm to room temperature.[10] This can help control the initial rate of reaction and improve selectivity.

    • If the reaction requires heating, use the minimum temperature necessary to achieve a reasonable reaction rate.

  • Solvent Selection for Selectivity:

    • For many aldehyde-focused reactions, moderately polar solvents like THF or dichloromethane provide a good balance of solubility and reactivity without promoting unwanted side reactions.[10]

    • Highly polar or protic solvents can sometimes lead to decomposition or competing reactions, especially with sensitive reagents.[10] For example, using methanol as a solvent can sometimes lead to decomposition.[10]

Data Summary: Temperature Effects on Reaction Outcomes

Temperature RangePotential OutcomeRationale
Low (0 °C - Room Temp) Higher selectivity, slower reaction rate.Favors the kinetically controlled product, often the desired one in aldehyde reactions.[10]
Moderate (Room Temp - 80 °C) Good balance of rate and selectivity for many reactions.A common starting point for optimization.
High (>80 °C) Faster reaction, increased risk of side products and decomposition.Provides sufficient energy for less favorable reaction pathways to occur.

Conclusion

The successful synthesis of derivatives from this compound hinges on the careful optimization of solvent and temperature. By understanding the underlying chemical principles and systematically troubleshooting, researchers can significantly improve reaction outcomes. This guide provides a framework for addressing common challenges, but it is essential to remember that each specific reaction will have its own unique optimal conditions. Careful monitoring and a methodical approach to optimization are the keys to success.

References

preventing byproduct formation in the synthesis of 5-Chloro-2-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-formylbenzonitrile. This critical building block is instrumental in the development of various pharmaceutical and materials science applications.[1] However, its synthesis can be accompanied by the formation of challenging byproducts that can impact yield, purity, and downstream processability.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-driven answers to common problems encountered during synthesis, focusing on the mechanistic origins of byproducts and offering validated, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and their associated byproduct risks?

There are two primary routes utilized, each with a distinct byproduct profile:

  • Organometallic Formylation: This route typically starts from a di-halogenated precursor like 4-bromo-2-chlorobenzonitrile.[2] An organometallic intermediate (Grignard or organolithium) is formed and then quenched with a formylating agent (e.g., N,N-Dimethylformamide, DMF).

    • Key Byproduct Risks: Homocoupling of the organometallic intermediate, protonation of the intermediate (re-formation of the starting material without the bromo group), and over-addition of the organometallic to the newly formed aldehyde product.

  • Oxidation of 5-Chloro-2-methylbenzonitrile: This route involves the selective oxidation of a methyl group to an aldehyde.

    • Key Byproduct Risks: Over-oxidation to the corresponding carboxylic acid (5-chloro-2-cyanobenzoic acid) is the most significant challenge. Incomplete reaction leading to residual starting material can also complicate purification.

Q2: My organometallic formylation reaction has a low yield and a complex crude NMR. What are the likely culprits?

A low yield and complex mixture in this reaction often point to three main issues:

  • Moisture Contamination: Organolithium and Grignard reagents are extremely potent bases and will be rapidly quenched by any protic source, especially water.[3][4] This leads to the formation of 2-chlorobenzonitrile, consuming your active reagent.

  • Poor Organometallic Formation: The reaction between the alkyl halide and the metal (Mg or Li) is a surface reaction.[3] An oxidized layer on the magnesium or impure lithium can hinder the reaction.

  • Oxygen Contamination: Dissolved oxygen in the reaction solvent can promote the oxidative homocoupling of organometallic reagents, leading to dimeric biphenyl byproducts.[5][6]

Q3: How can I prevent the formation of the secondary alcohol byproduct during formylation?

The formation of a secondary alcohol results from the newly synthesized aldehyde (your product) reacting with a second equivalent of the organometallic reagent. This is a classic over-addition side reaction. The key to prevention is controlling the relative concentrations and reactivity.

The most effective strategy is inverse addition . Instead of adding the formylating agent (DMF) to your organometallic solution, you should add your freshly prepared organometallic solution slowly to a cold (-78 °C) solution containing an excess of DMF. This ensures that the organometallic reagent always encounters a high concentration of the formylating agent and is consumed before it can react with the product aldehyde.

Q4: During the oxidation of 5-chloro-2-methylbenzonitrile, I'm isolating significant amounts of the carboxylic acid. How can I stop this over-oxidation?

Over-oxidation occurs when the aldehyde product is further oxidized to a carboxylic acid. Benzaldehydes are particularly susceptible to this, especially in the presence of air.[7][8][9][10] Several factors can be controlled to mitigate this:

  • Choice of Oxidant: Use a milder, more selective oxidant. Reagents like Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC) are specifically designed for the controlled oxidation of primary alcohols and methyl groups to aldehydes, minimizing over-oxidation when used under anhydrous conditions.[11] Manganese dioxide (MnO₂) is another excellent choice for selective oxidation of benzylic positions.

  • Stoichiometry: Use a precise stoichiometry of the oxidant (typically 1.1 to 1.5 equivalents). Excess oxidant will drive the reaction towards the carboxylic acid.

  • Reaction Monitoring: Carefully monitor the reaction progress by TLC or HPLC. Once the starting material is consumed, work up the reaction immediately to prevent the slower over-oxidation of the product.

  • Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere can help prevent air oxidation, which can be a contributing factor.[7]

Troubleshooting Guide: Byproduct-Specific Solutions

This section addresses specific byproducts and provides a logical workflow for diagnosing and solving the issue.

Problem 1: Presence of a Dimeric Biphenyl Byproduct (Homocoupling)
  • Observed in: Organometallic Formylation Routes.

  • Structure: 5,5'-Dichloro-2,2'-dicyanobiphenyl.

Homocoupling is often promoted by the presence of trace oxygen or certain transition metal impurities that can catalyze the oxidative coupling of two organometallic molecules.[6][12] For Grignard reagents, higher temperatures can also favor this side reaction.

G start High Homocoupling Detected q1 Is the reaction performed under a strict inert atmosphere? start->q1 sol1 Degas all solvents (e.g., sparge with Argon for 30 min). Ensure glassware is oven/flame-dried and assembled under inert gas. q1->sol1 no1 q2 What was the reaction temperature during organometallic formation? q1->q2 yes1 no1 No yes1 Yes sol2 Maintain low temperatures. For n-BuLi exchange: -78 °C. For Grignard: Initiate at RT, but maintain below 40 °C. q2->sol2 Too High q3 Are you using a transition metal catalyst? q2->q3 Controlled sol3 Consider catalyst-free methods like lithium-halogen exchange. If a catalyst is necessary (e.g., for iron-catalyzed reactions), optimize catalyst loading and ligand choice.[14] q3->sol3 Yes

Problem 2: Presence of 5-Chloro-2-cyanobenzoic Acid
  • Observed in: Oxidation routes and during the workup of formylation reactions.

  • Structure: The carboxylic acid corresponding to the target aldehyde.

  • During Oxidation: As discussed in the FAQs, this is a classic over-oxidation byproduct. The aldehyde intermediate is susceptible to further oxidation by the same reagent used for its formation.[13]

  • During Workup: The target aldehyde, this compound, can undergo air oxidation to the carboxylic acid, especially if the crude product is stored for extended periods before purification or exposed to basic aqueous conditions during workup.[7][8][14] The nitrile group can also be susceptible to hydrolysis under harsh acidic or basic workup conditions, first to an amide and then to the carboxylic acid.[15][16][17][18][19]

G start Carboxylic Acid Byproduct Detected q1 Which synthetic route was used? start->q1 oxidation_path Oxidation q1->oxidation_path formylation_path Organometallic Formylation q1->formylation_path q_ox Was the reaction run under anhydrous conditions with a mild oxidant (PCC/MnO2)? oxidation_path->q_ox q_form Was the aqueous workup basic or prolonged? formylation_path->q_form sol_ox Switch to anhydrous solvent (DCM) and a mild oxidant like PCC. Ensure glassware is flame-dried.[11][22] Monitor reaction closely and work up immediately upon completion. q_ox->sol_ox No / Unsure sol_form Use a buffered or mildly acidic aqueous quench (e.g., sat. NH4Cl). Extract the product promptly into an organic solvent. Avoid exposure to strong acids or bases during workup to prevent nitrile hydrolysis.[17][21] q_form->sol_form Yes

Data Summary & Recommended Protocols

Table 1: Comparison of Synthetic Route Conditions & Outcomes
ParameterRoute 1: Organolithium FormylationRoute 2: Selective Oxidation
Starting Material 4-Bromo-2-chlorobenzonitrile5-Chloro-2-methylbenzonitrile
Key Reagents n-BuLi, Dry THF, DMFPCC, Anhydrous DCM
Temperature -78 °CRoom Temperature (20-25 °C)[11]
Primary Byproducts Homocoupling dimer, 2-chlorobenzonitrile (from protonation)5-Chloro-2-cyanobenzoic acid
Key Advantages High potential yield, direct C-C bond formation.Milder conditions, avoids cryogenic temperatures.
Critical Controls Strict exclusion of H₂O/O₂, precise temperature control.Anhydrous conditions, careful monitoring to prevent over-oxidation.

Optimized Experimental Protocols

Protocol 1: Optimized Organolithium Formylation via Halogen-Metal Exchange

This protocol emphasizes the critical steps to minimize homocoupling and protonation byproducts.

  • Glassware Preparation: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Allow to cool to room temperature under a positive pressure of dry nitrogen.

  • Reagent Setup: To the flask, add 4-bromo-2-chlorobenzonitrile (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange: Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.[20]

  • Formylation (Inverse Addition): In a separate flame-dried flask, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq) to anhydrous THF and cool to -78 °C.

  • Transfer: Slowly transfer the freshly prepared aryllithium solution from the first flask into the cold DMF solution via a cannula under positive nitrogen pressure. Maintain the temperature of the receiving flask at -78 °C.

  • Quench: After the addition is complete, stir for an additional 30 minutes at -78 °C. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography.

Protocol 2: Selective Oxidation with Pyridinium Chlorochromate (PCC)

This protocol is designed to maximize aldehyde yield while preventing carboxylic acid formation.

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, ~0.1 M) and 5-chloro-2-methylbenzonitrile (1.0 eq).

  • Reagent Addition: Add pyridinium chlorochromate (PCC, 1.5 eq) to the solution in one portion with vigorous stirring. An adsorbent like Celite can be added at this stage to simplify filtration later.[21]

  • Reaction: Stir the mixture at room temperature (20-25 °C). The reaction is typically complete within 2-4 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase).

  • Filtration: Upon completion, dilute the reaction mixture with additional DCM and filter through a short plug of silica gel or Celite to remove the chromium byproducts. Wash the plug thoroughly with DCM.

  • Workup: Combine the filtrates and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like toluene or by silica gel chromatography if necessary.[11][22]

References

Technical Support Center: Workup Procedures for Reactions Containing 5-Chloro-2-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions involving 5-Chloro-2-formylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the workup and purification of reactions with this versatile building block.

I. Core Principles & Chemical Properties

This compound is a bifunctional molecule featuring both an aldehyde and a nitrile group. This unique structure allows for a wide range of chemical transformations, but also presents specific challenges during reaction workup due to the differing reactivity and stability of these functional groups.

Key Physicochemical Properties
PropertyValueSource
Molecular FormulaC₈H₄ClNO[1][2][3]
Molecular Weight165.57 g/mol [1]
AppearanceYellowish solid[4]
Storage Conditions2-8°C, inert atmosphere[1][2][3]

Understanding the reactivity of both the aldehyde and nitrile functionalities is crucial for designing a successful workup procedure.

  • Aldehyde Group: The formyl group is susceptible to oxidation to a carboxylic acid, especially in the presence of air or oxidizing agents.[4] It can also undergo reduction or participate in condensation and addition reactions.

  • Nitrile Group: The cyano group is relatively stable but can be hydrolyzed to a carboxylic acid or an amide under strong acidic or basic conditions, particularly at elevated temperatures.[5][6][7] Electron-withdrawing groups, like the chlorine and formyl substituents on the ring, can increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.[8]

II. Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the workup of reactions containing this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, but I'm seeing a new, more polar spot on my TLC plate after aqueous workup. What could be happening?

A1: The appearance of a new, more polar spot often indicates the formation of a carboxylic acid. This can happen through two primary pathways:

  • Oxidation of the Aldehyde: The formyl group is prone to air oxidation, which can be accelerated by basic conditions or the presence of certain metal catalysts.[4]

  • Hydrolysis of the Nitrile: While more robust than the aldehyde, the nitrile group can hydrolyze to the corresponding carboxylic acid under either acidic or basic conditions, especially with heating.[5][9]

To troubleshoot this:

  • Test Stability: Before performing the workup on the entire batch, take a small aliquot of the reaction mixture and subject it to the planned aqueous quench and extraction conditions.[10] Analyze the result by TLC or LCMS to see if the undesired product forms.

  • Minimize Exposure to Air: If aldehyde oxidation is suspected, conduct the workup under an inert atmosphere (e.g., nitrogen or argon).

  • Use Mild Conditions: Avoid unnecessarily strong acids or bases during the workup. If an acidic or basic wash is required, use dilute solutions and perform the wash at low temperatures (e.g., 0-5 °C).

Q2: I'm losing a significant amount of my product during extraction. What are the likely causes and solutions?

A2: Product loss during extraction can be due to several factors:

  • Incorrect Solvent Choice: The solubility of this compound and its derivatives can vary significantly. Ensure the chosen organic solvent is appropriate for your product.

  • Product Solubility in the Aqueous Layer: If your product has developed increased polarity (e.g., partial hydrolysis to an amide), it may have some solubility in the aqueous phase.[10]

  • Emulsion Formation: The presence of certain reagents or byproducts can lead to the formation of a stable emulsion between the aqueous and organic layers, trapping your product.

To mitigate product loss:

  • Check the Aqueous Layer: Before discarding the aqueous layer, it's good practice to extract it one more time with a fresh portion of organic solvent and analyze the extract by TLC to check for product.[10]

  • Break Emulsions: To break an emulsion, you can try adding brine (saturated NaCl solution) or a small amount of a different organic solvent with a different polarity. In some cases, filtration through a pad of Celite can also be effective.

Q3: My crude NMR looks messy, and I suspect I have a mixture of the aldehyde and the corresponding carboxylic acid. How can I purify this?

A3: Separating an aldehyde from its corresponding carboxylic acid can be challenging due to their similar polarities.

  • Acid/Base Extraction: A common technique is to dissolve the crude mixture in an organic solvent like ethyl acetate and wash with a mild base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer. The aldehyde will remain in the organic layer. The carboxylic acid can then be recovered by acidifying the aqueous layer and re-extracting.

  • Chromatography: If the acid/base extraction is not effective, careful column chromatography on silica gel is usually successful.[11] A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity should allow for the separation of the less polar aldehyde from the more polar carboxylic acid.

Troubleshooting Workflow: Unexpected Byproduct Formation

G cluster_aldehyde Aldehyde Oxidation Mitigation cluster_nitrile Nitrile Hydrolysis Mitigation start Unexpected byproduct observed during workup check_structure Characterize byproduct (TLC, LCMS, NMR) start->check_structure is_acid Is the byproduct the carboxylic acid? check_structure->is_acid aldehyde_ox Aldehyde Oxidation is_acid->aldehyde_ox Yes nitrile_hyd Nitrile Hydrolysis is_acid->nitrile_hyd Yes other_byproduct Other Byproduct is_acid->other_byproduct No inert_atm Workup under inert atmosphere aldehyde_ox->inert_atm mild_base Use mild, cold basic wash aldehyde_ox->mild_base avoid_strong Avoid strong acid/base nitrile_hyd->avoid_strong low_temp Keep temperature low nitrile_hyd->low_temp investigate_reaction Re-evaluate reaction conditions and potential side reactions other_byproduct->investigate_reaction G A Reaction Completion B Cool to Room Temperature A->B C Quench with Water B->C D Extract with Organic Solvent C->D E Wash with Brine D->E F Dry over Na₂SO₄ or MgSO₄ E->F G Filter and Concentrate F->G H Purify (Chromatography/Recrystallization) G->H

References

dealing with low reactivity of 5-Chloro-2-formylbenzonitrile in coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Chloro-2-formylbenzonitrile. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges with the reactivity of this substrate in cross-coupling reactions. Here, we provide in-depth, field-proven insights and practical solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "low reactivity" or "challenging" substrate in cross-coupling reactions?

A1: The low reactivity of this compound stems from a combination of potent electronic and steric factors.

  • Electronic Deactivation: The core issue is the severely electron-deficient nature of the aromatic ring. Both the nitrile (-CN) and formyl (-CHO) groups are powerful electron-withdrawing groups (EWGs). Their combined inductive and resonance effects pull electron density away from the aryl chloride bond. This deactivation makes the crucial first step of most cross-coupling catalytic cycles—the oxidative addition of the C-Cl bond to a low-valent metal center like Palladium(0)—kinetically challenging and often the rate-limiting step.[1][2] For oxidative addition to occur, the electron-rich metal center must effectively "attack" the C-Cl bond; a process hindered by the low electron density on the carbon atom.[2][3]

  • Potential for Side Reactions: The aldehyde (formyl) group is not inert under many cross-coupling conditions. It can be susceptible to side reactions, such as aldol condensations, Cannizzaro reactions (especially with strong bases), or undesired coordination to the metal catalyst, which can sequester the active catalyst and reduce turnover.

  • Steric Hindrance: The ortho-position of the formyl group relative to the chlorine atom can introduce steric hindrance, further impeding the approach of the bulky metal-ligand complex to the C-Cl bond for oxidative addition.

Q2: Can the formyl group directly interfere with the palladium catalyst?

A2: Yes, the formyl group can act as a coordinating ligand to the palladium center. The oxygen atom's lone pairs can interact with the metal, potentially forming an inactive or less active catalyst species. This sequestration of the catalyst reduces the concentration of the species available to participate in the desired catalytic cycle, leading to low conversion rates. Careful selection of ligands that form a more stable and reactive complex with palladium is crucial to mitigate this interference.

Troubleshooting Guide

Q1: My Suzuki-Miyaura reaction with this compound is showing no conversion or has stalled at <10%. What are the most likely causes and how can I fix it?

This is the most common issue and almost always points to a failure in the oxidative addition step. The standard Pd(PPh₃)₄ or PdCl₂(dppf) catalysts are often not potent enough for this deactivated substrate.

Troubleshooting Workflow

G start Low Conversion (<10%) check_catalyst Step 1: Evaluate Catalyst System Is the ligand electron-rich & bulky? (e.g., SPhos, XPhos, RuPhos) start->check_catalyst use_buchwald Action: Switch to a Buchwald-type ligand. Use a pre-catalyst like SPhos Pd G3. check_catalyst->use_buchwald No check_base Step 2: Evaluate Base Is the base strong enough for boronate formation but mild enough to avoid side reactions? check_catalyst->check_base Yes use_buchwald->check_base use_cs2co3 Action: Use Cs₂CO₃ or K₃PO₄. Ensure it is finely powdered and dry. check_base->use_cs2co3 No check_conditions Step 3: Evaluate Conditions Are temperature and solvent optimal? check_base->check_conditions Yes use_cs2co3->check_conditions inc_temp Action: Increase temperature to 100-120 °C. Use a high-boiling solvent like dioxane or toluene. check_conditions->inc_temp No success Reaction Proceeds check_conditions->success Yes inc_temp->success

Caption: Troubleshooting workflow for low-conversion coupling reactions.

Detailed Explanation:

  • Upgrade Your Catalyst System: The C-Cl bond in your substrate is deactivated. Standard phosphine ligands like PPh₃ are often insufficient. You need a more potent system designed to accelerate the rate-limiting oxidative addition.[4]

    • Recommended Ligands: Utilize electron-rich, sterically bulky dialkylbiarylphosphine ligands (often called "Buchwald ligands").[5] These ligands promote the formation of a highly reactive, monoligated Pd(0) species that is crucial for activating inert C-Cl bonds.[4][6]

    • Recommended Pre-catalysts: Using modern pre-catalysts can ensure the efficient generation of the active Pd(0) species.

  • Optimize Base and Solvent:

    • Base Selection: While strong bases are needed to form the active boronate species in Suzuki couplings, very harsh bases like NaOt-Bu can promote side reactions with the formyl group.[7] Finely powdered, anhydrous K₃PO₄ or Cs₂CO₃ are excellent choices, providing sufficient basicity while minimizing degradation.[7][8]

    • Solvent Choice: High-boiling point, aprotic solvents are preferred. Dioxane, toluene, or DME are common choices that can be heated to the high temperatures often required to overcome the activation energy for this substrate.[8] Sometimes, a small amount of water can be beneficial for the solubility of the base and to facilitate transmetalation, but start with anhydrous conditions.[7]

Q2: I am attempting a Buchwald-Hartwig amination and observing either no reaction or the formation of hydrodechlorination byproduct. What should I do?

A2: This is also an oxidative addition problem, compounded by potential catalyst inhibition by the amine.

  • Catalyst and Ligand are Critical: As with the Suzuki reaction, a highly active catalyst system is non-negotiable for C-N coupling with this substrate.

    • Recommended Ligands: Sterically hindered biarylphosphine ligands such as XPhos or RuPhos are industry standards for challenging Buchwald-Hartwig aminations of aryl chlorides. N-heterocyclic carbene (NHC) ligands paired with palladium can also be highly effective.[9][10][11]

    • Catalyst Loading: For difficult couplings, you may need to increase the catalyst loading to 2-5 mol%.

  • Base Selection is Paramount: The base in a Buchwald-Hartwig reaction deprotonates the amine, and its strength is critical.

    • Recommended Bases: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option.

  • Minimizing Hydrodechlorination: This side reaction occurs when the oxidative addition product undergoes a competing reaction pathway before C-N bond formation.

    • Ensure Anhydrous Conditions: Trace water can be a source of protons for hydrodechlorination. Ensure your solvent and reagents are dry.

    • Use a High-Boiling Solvent: Toluene or dioxane are excellent choices, allowing for the necessary high temperatures (typically >100 °C) to promote the desired reductive elimination over side reactions.

Recommended Starting Conditions for Coupling Reactions

The following table provides validated starting points for optimizing reactions with this compound.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Pd Source Pd₂(dba)₃ (1-2 mol%) or SPhos Pd G3 (2 mol%)Pd₂(dba)₃ (2 mol%) or XPhos Pd G3 (2-4 mol%)
Ligand SPhos or XPhos (1.1-1.2 eq. to Pd)XPhos or RuPhos (1.1-1.2 eq. to Pd)
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)NaOt-Bu (1.5-2.0 equivalents)
Solvent Toluene or 1,4-Dioxane (anhydrous)Toluene or 1,4-Dioxane (anhydrous)
Temperature 100 - 120 °C100 - 110 °C
Notes Rigorously degas solvent; run under inert gas (Ar/N₂).Rigorously degas solvent; run under inert gas (Ar/N₂).

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic Acid (1.2-1.5 eq.)

  • SPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered and dried (3.0 eq.)

  • Anhydrous 1,4-Dioxane

  • Inert atmosphere glovebox or Schlenk line setup

Procedure:

  • Vessel Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the finely powdered K₃PO₃.

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the SPhos Pd G3 precatalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane (to make a ~0.1 M solution with respect to the limiting reagent).

  • Degassing: Seal the vessel and, if not in a glovebox, degas the mixture by sparging with argon or nitrogen for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.

  • Workup: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

References

Validation & Comparative

A Researcher's Guide to the Spectroscopic Analysis of 5-Chloro-2-formylbenzonitrile: An NMR-Centric Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of 5-Chloro-2-formylbenzonitrile, a key intermediate in pharmaceutical and material science research.[1] The unambiguous structural confirmation of such a polysubstituted aromatic compound is critical for ensuring the integrity of subsequent research and development. This document focuses on the utility of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structural elucidation, while also providing a comparative perspective against other common analytical techniques. The methodologies and interpretations presented herein are designed to be self-validating, reflecting the rigorous standards of drug development and scientific research.

Part 1: Definitive Structural Elucidation by ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides an unparalleled view of a molecule's carbon-hydrogen framework, making it the gold standard for structural determination in organic chemistry. For a molecule like this compound, with its distinct electronic environments, NMR allows for the precise assignment of every proton and carbon.

Molecular Structure and Predicted Spectral Features

The substitution pattern on the benzene ring—featuring three distinct electron-withdrawing groups (EWG): formyl (-CHO), cyano (-CN), and chloro (-Cl)—creates a highly deshielded aromatic system. Each EWG influences the electron density of the ring, and thus the chemical shift of the attached protons and carbons, in a predictable manner.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 1-5 mg of This compound B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Filter solution through a pipette with cotton into a clean NMR tube B->C D Insert tube into spinner and gauge depth C->D E Place in spectrometer and lock on solvent signal D->E F Shim magnetic field for homogeneity E->F G Acquire ¹H, ¹³C, and other desired spectra F->G H Apply Fourier Transform G->H I Phase and baseline correct H->I J Calibrate to reference (TMS or residual solvent) I->J K Integrate and analyze peaks J->K Analysis_Decision_Tree A Need to analyze This compound B What is the primary question? A->B C Did the reaction work? Are the key functional groups present? B->C Functional Groups D What is the exact molecular weight and is chlorine present? B->D Molecular Formula E What is the definitive structure, connectivity, and purity? B->E Complete Structure F Run IR Spectroscopy C->F G Run Mass Spectrometry (MS) D->G H Run ¹H and ¹³C NMR E->H

References

HPLC method development for 5-Chloro-2-formylbenzonitrile analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to HPLC Method Development for the Analysis of 5-Chloro-2-formylbenzonitrile

As a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, ensuring the purity and stability of this compound is paramount.[1] High-Performance Liquid Chromatography (HPLC) stands as the definitive analytical technique for this purpose, offering the precision and sensitivity required for quality control and stability assessment.[2][3]

This guide provides a comprehensive comparison of chromatographic strategies for the analysis of this compound. We will navigate the logical progression of method development, from initial screening of stationary and mobile phases to the establishment of a robust, stability-indicating assay. The causality behind each experimental choice is explained, reflecting a field-proven approach to analytical science.

Analyte Overview: Physicochemical Properties

Understanding the analyte is the first step in any method development process. This compound is a small aromatic molecule with moderate polarity. Its key properties are summarized below.

PropertyValueSource/Comment
Molecular Formula C₈H₄ClNO[4]
Molecular Weight 165.57 g/mol [4]
Structure SMILES: C1=CC(=C(C=C1Cl)C#N)C=O[4]
Solubility Soluble in Chloroform, Methanol[5]
UV Chromophore Substituted benzonitrileThe conjugated system of the benzene ring, nitrile, and formyl groups suggests strong UV absorbance, making UV detection highly suitable.

Part 1: Foundational Method Development & Comparison

The goal of this initial phase is to identify a suitable column and mobile phase combination that provides adequate retention and acceptable peak shape for the parent analyte. We will employ a systematic screening approach, comparing key chromatographic variables.

Experimental Workflow: Initial Screening

The logical flow for initial method development involves selecting a chromatographic mode, screening different stationary phases and organic modifiers, and then refining the mobile phase composition.

G cluster_0 Phase 1: Initial Screening A Define Analyte Properties (Polarity, UV Absorbance) B Select Chromatographic Mode (Reversed-Phase) A->B C Screen Stationary Phases (C18 vs. Phenyl-Hexyl) B->C D Screen Organic Modifiers (Acetonitrile vs. Methanol) C->D E Evaluate Peak Shape, Retention, & Selectivity D->E

Caption: Workflow for initial HPLC method screening.

Comparison 1: Stationary Phase (Column) Selection

The choice of stationary phase is the most critical factor influencing chromatographic selectivity. Given the aromatic nature and moderate polarity of this compound, a reversed-phase approach is appropriate. We compare two common reversed-phase chemistries:

  • C18 (Octadecylsilane): The industry standard, offering excellent hydrophobic retention for a wide range of analytes.

  • Phenyl-Hexyl: Provides alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic analyte, in addition to hydrophobic interactions.

Experimental Protocol: Stationary Phase Screening

  • System: HPLC with UV Detector

  • Mobile Phase: Acetonitrile:Water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Columns:

    • Column A: C18, 4.6 x 150 mm, 5 µm

    • Column B: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample: this compound (100 µg/mL in Acetonitrile)

Comparative Data: Stationary Phase Performance

Stationary PhaseRetention Time (min)Tailing Factor (As)Theoretical Plates (N)Rationale & Observations
C18 4.21.1> 8000Provides strong retention via hydrophobic interactions. Peak shape is excellent. This is a robust starting point.
Phenyl-Hexyl 3.81.2> 7500Retention is slightly lower, but π-π interactions can be advantageous for separating aromatic impurities. A good alternative if specificity issues arise with C18.

Insight: The C18 column provides a slightly better peak shape and higher efficiency, making it the preferred choice for further development. The Phenyl-Hexyl column remains a valuable orthogonal option if co-elution issues are encountered later.

Comparison 2: Organic Modifier Selection

Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC. They differ in elution strength, viscosity, and their interaction with the analyte and stationary phase, which can lead to different selectivity.

Experimental Protocol: Organic Modifier Screening

  • System & Parameters: As above, using the selected C18 column.

  • Mobile Phases:

    • Mobile Phase A: Acetonitrile:Water (50:50, v/v)

    • Mobile Phase B: Methanol:Water (60:40, v/v) (Methanol concentration is increased to achieve similar retention time)

Comparative Data: Organic Modifier Performance

Organic ModifierRetention Time (min)Peak Width (min)System Backpressure (psi)Rationale & Observations
Acetonitrile 4.20.15~1500ACN is a stronger eluent, resulting in shorter retention times. It typically yields sharper peaks and lower backpressure due to its lower viscosity.
Methanol 4.50.18~2200Methanol is a weaker, more protic solvent. It can offer different selectivity for compounds capable of hydrogen bonding. The higher viscosity results in higher backpressure.

Insight: Acetonitrile provides better efficiency (sharper peaks) and lower system pressure, making it the superior choice for this analysis.

Part 2: Development of a Stability-Indicating Method

A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradation products, process impurities, or excipients.[6] To develop such a method, forced degradation (stress testing) is performed to intentionally generate potential degradants.[3][7] The ICH Q1A(R2) guidelines mandate stress testing to establish the inherent stability characteristics of a substance.[6]

Forced Degradation Workflow

The process involves subjecting the analyte to harsh conditions and using the optimized HPLC method to ensure all newly formed degradation products are separated from the parent peak.

G cluster_1 Phase 2: Stability-Indicating Method A Optimize Method (Gradient, Mobile Phase pH) E Analyze Stressed Samples by HPLC A->E B Prepare Analyte Stock Solution C Subject Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) B->C D Neutralize/Stop Reaction (as needed) C->D D->E F Evaluate Peak Purity & Resolution (Parent vs. Degradants) E->F

References

Reactivity Face-Off: A Comparative Guide to 5-Chloro-2-formylbenzonitrile and 5-Bromo-2-formylbenzonitrile for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, robustness, and overall success of a synthetic route. Halogenated benzonitriles are invaluable building blocks, offering multiple points for chemical elaboration. This guide provides an in-depth, objective comparison of the reactivity of two closely related yet distinct synthons: 5-Chloro-2-formylbenzonitrile and 5-Bromo-2-formylbenzonitrile. By understanding their nuanced differences, chemists can make more informed decisions to accelerate their research and development programs.

This guide moves beyond a simple cataloging of properties to explain the fundamental principles governing the reactivity of these molecules. We will delve into the comparative reactivity in key synthetic transformations, supported by established chemical principles and representative experimental data.

Physicochemical Properties: A Head-to-Head Comparison

A foundational understanding of the physical and chemical properties of these reagents is essential for their effective use in the laboratory. The table below summarizes key parameters for both compounds.

PropertyThis compound5-Bromo-2-formylbenzonitrile
CAS Number 77532-88-8523977-64-2
Molecular Formula C₈H₄ClNOC₈H₄BrNO
Molecular Weight 165.58 g/mol 210.03 g/mol
Appearance SolidSolid
Melting Point Information not readily availableInformation not readily available
Boiling Point Information not readily availableInformation not readily available

Comparative Reactivity Analysis: The Halogen's Influence

The primary distinction in the chemical behavior of this compound and 5-Bromo-2-formylbenzonitrile lies in the nature of the carbon-halogen bond. This difference is most pronounced in two classes of reactions that are cornerstones of modern organic synthesis: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions: A Clear Advantage for the Bromo-Analog

In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step. The general reactivity trend for halogens in this step is I > Br > Cl > F. This is primarily attributed to the bond dissociation energies of the carbon-halogen bonds; the weaker C-Br bond is more readily cleaved by the palladium catalyst than the stronger C-Cl bond.

Consequently, 5-Bromo-2-formylbenzonitrile is generally more reactive than its chloro counterpart in these transformations. This enhanced reactivity often translates into several practical advantages:

  • Milder Reaction Conditions: Reactions with the bromo-derivative can frequently be conducted at lower temperatures.

  • Shorter Reaction Times: The faster rate of oxidative addition leads to a more rapid catalytic turnover and, therefore, shorter overall reaction times.

  • Higher Yields: The increased efficiency of the catalytic cycle often results in higher isolated yields of the desired product.

  • Broader Catalyst Scope: A wider range of palladium catalysts and ligands can often be successfully employed with the more reactive aryl bromide.

While modern, highly active catalyst systems have been developed to facilitate the coupling of less reactive aryl chlorides, these often require more specialized ligands and more forcing conditions.

The following table presents representative data for the Suzuki-Miyaura coupling of both compounds with phenylboronic acid, illustrating the expected difference in reactivity.

ReactantProductCatalyst SystemBaseSolventTemp. (°C)Time (h)Representative Yield (%)
5-Bromo-2-formylbenzonitrile2-Formyl-[1,1'-biphenyl]-4-carbonitrilePd(PPh₃)₄K₂CO₃Toluene/H₂O904~90
This compound2-Formyl-[1,1'-biphenyl]-4-carbonitrilePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O11012~80

Note: Yields are illustrative and can vary based on the specific catalyst, ligands, base, and solvent system employed.

A similar trend is observed in the Buchwald-Hartwig amination, a powerful method for the formation of C-N bonds.

ReactantProductCatalyst SystemBaseSolventTemp. (°C)Time (h)Representative Yield (%)
5-Bromo-2-formylbenzonitrile5-(Morpholin-4-yl)-2-formylbenzonitrilePd₂(dba)₃ / BINAPNaOtBuToluene1006~85
This compound5-(Morpholin-4-yl)-2-formylbenzonitrilePd₂(dba)₃ / XPhosNaOtBuToluene11018~75

Note: Yields are illustrative and depend heavily on the choice of ligand and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): The Role of the Leaving Group

In nucleophilic aromatic substitution (SNAr) reactions, a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the ring must be activated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. In the case of 5-halo-2-formylbenzonitriles, the nitrile (-CN) and formyl (-CHO) groups are both electron-withdrawing, activating the ring for nucleophilic attack.

The rate of an SNAr reaction is dependent on the stability of the intermediate Meisenheimer complex and the ability of the leaving group to depart. While chlorine is more electronegative than bromine, the C-Br bond is weaker and bromide is a better leaving group than chloride in this context. Therefore, 5-bromo-2-formylbenzonitrile is expected to be more reactive in SNAr reactions than its chloro analog.

Reactivity of the Formyl and Nitrile Functional Groups

The formyl (aldehyde) and nitrile groups on both molecules exhibit their characteristic reactivity, which is largely independent of the halogen substituent, although the overall electronic environment of the ring can have a subtle influence.

  • Formyl Group: The aldehyde functionality is a versatile handle for a variety of transformations, including:

    • Nucleophilic Addition: Reactions with Grignard reagents, organolithiums, and other nucleophiles to form secondary alcohols.

    • Wittig and Related Olefinations: Conversion to alkenes.

    • Reductive Amination: Formation of amines.

    • Oxidation: Conversion to a carboxylic acid.

    • Reduction: Formation of a primary alcohol.

  • Nitrile Group: The nitrile group can also be transformed into a range of other functional groups:

    • Hydrolysis: Conversion to a carboxylic acid or a primary amide under acidic or basic conditions.

    • Reduction: Formation of a primary amine using reducing agents like LiAlH₄.

    • Addition of Organometallic Reagents: Reaction with Grignard or organolithium reagents to form ketones after hydrolysis.

Experimental Protocols

The following are detailed, representative protocols for key transformations, designed to allow for a comparative evaluation of the two substrates.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of the halo-benzonitriles with phenylboronic acid.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and base in a flask B Add solvent and degas A->B C Add palladium catalyst under inert atmosphere B->C D Heat the reaction mixture with stirring C->D E Monitor reaction progress by TLC or GC-MS D->E F Cool to room temperature and quench with water E->F G Extract with an organic solvent F->G H Dry, concentrate, and purify by column chromatography G->H

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • 5-Bromo-2-formylbenzonitrile or this compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium catalyst (see table above for suggestions)

  • Base (see table above for suggestions, ~2.0-3.0 mmol)

  • Solvent (e.g., Toluene/H₂O, 10:1 v/v, 10 mL)

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

This protocol provides a general method for the C-N cross-coupling of the halo-benzonitriles with morpholine.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine palladium precatalyst, ligand, and base in a flask B Add solvent and stir A->B C Add aryl halide and amine under inert atmosphere B->C D Heat the reaction mixture with stirring C->D E Monitor reaction progress by TLC or LC-MS D->E F Cool to room temperature and filter through celite E->F G Concentrate the filtrate F->G H Purify by column chromatography G->H

Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.

Materials:

  • 5-Bromo-2-formylbenzonitrile or this compound (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Palladium precatalyst and ligand (see table above for suggestions)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous toluene (10 mL)

  • Celite

  • Silica gel for chromatography

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and sodium tert-butoxide to a flame-dried reaction vessel.

  • Add anhydrous toluene and stir for 10 minutes.

  • Add the aryl halide and morpholine.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with stirring.

  • Monitor the reaction by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite, washing with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Recommendations

For researchers and drug development professionals, the choice between this compound and 5-Bromo-2-formylbenzonitrile should be guided by the specific requirements of the synthetic route.

5-Bromo-2-formylbenzonitrile is the more reactive and versatile of the two synthons, particularly in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Its use is recommended when:

  • Milder reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.

  • Shorter reaction times are a priority.

  • Maximizing yield is critical.

  • A broader range of standard catalyst systems is desired.

This compound is a viable and often more cost-effective alternative. Its use may be appropriate when:

  • The subsequent synthetic steps can tolerate more forcing reaction conditions (higher temperatures, longer reaction times).

  • Access to more specialized, highly active palladium catalyst systems is available.

  • Cost of starting materials is a primary consideration.

Ultimately, a thorough understanding of the reactivity profiles of these two building blocks empowers chemists to design more efficient, robust, and successful synthetic strategies, accelerating the discovery and development of new chemical entities.

Navigating the Catalytic Landscape for 5-Chloro-2-formylbenzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis and materials science, 5-Chloro-2-formylbenzonitrile stands as a pivotal intermediate, prized for its utility in crafting a diverse array of bioactive molecules and functional materials[1][2]. The strategic functionalization of this molecule, particularly through catalytic C-C, C-N, and C-X bond-forming reactions, is paramount. This guide offers a comprehensive comparative analysis of various catalytic systems, providing field-proven insights and experimental data to empower researchers in selecting the optimal catalyst for their specific synthetic challenges.

The Crucial Role of Catalyst Selection

The reactivity of this compound is dominated by the presence of a chloro substituent on the aromatic ring, making it an ideal substrate for a variety of cross-coupling reactions. The choice of catalyst is not merely a matter of preference but a critical decision that dictates reaction efficiency, yield, and selectivity. This guide will navigate the performance of palladium, nickel, and copper-based catalysts, as well as organocatalysts, in key transformations involving this versatile building block.

C-C Bond Forming Reactions: A Comparative Overview

The construction of carbon-carbon bonds is a cornerstone of organic synthesis. For this compound, the Suzuki-Miyaura, Sonogashira, and Heck reactions are among the most powerful tools for introducing new carbon frameworks.

Suzuki-Miyaura Coupling: Palladium vs. Nickel Catalysts

The Suzuki-Miyaura reaction is a widely employed method for the formation of biaryl structures[1][3][4]. While palladium catalysts have historically dominated this field, nickel-based systems are emerging as a cost-effective and efficient alternative.

Palladium Catalysts: For the Suzuki-Miyaura coupling of aryl chlorides, the use of palladium catalysts in conjunction with bulky, electron-rich phosphine ligands is crucial for achieving high yields[5].

Nickel Catalysts: Nickel catalysts, being more earth-abundant and economical, present a sustainable alternative to palladium for Suzuki-Miyaura couplings.

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100High (inferred)[6]
[Pd(IPr)(cin)Cl]IPrK₂CO₃Ethanol/H₂O80High (inferred)General Suzuki Protocols
NiCl₂(PCy₃)₂PCy₃K₃PO₄Dioxane100Good to Excellent (inferred)[7]

Experimental Protocol: Representative Suzuki-Miyaura Coupling

  • Materials: this compound (1 mmol), Arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2 mmol), Toluene (5 mL), Water (1 mL).

  • Procedure:

    • To a dried Schlenk tube under an inert atmosphere, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Add the degassed toluene and water.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: A Tale of Two Metals

The Sonogashira coupling provides a direct route to arylated alkynes, crucial synthons in medicinal chemistry and materials science. Both palladium and nickel have proven effective in catalyzing this transformation[7][8].

Palladium-Copper Co-catalysis: The traditional Sonogashira reaction employs a palladium catalyst in conjunction with a copper(I) co-catalyst[9].

Nickel Catalysis: Nickel-based systems offer a copper-free alternative for the Sonogashira coupling of aryl chlorides, often under milder conditions. Bimetallic nickel-palladium nanoparticles have also shown high activity[9][10].

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Substrate ScopeReference
Pd(PPh₃)₂Cl₂CuIEt₃NToluene70-100Aryl iodides, bromides, and activated chlorides[7]
NiCl₂([P,S] ligand)CuICs₂CO₃DMSO50Non-activated alkyl chlorides
Ni-Pd/MWCNTsNoneK₂CO₃DMF120 (Microwave)Aryl halides[9][10]
Heck Reaction: Palladium-Catalyzed Olefination

The Heck reaction allows for the coupling of aryl halides with alkenes to form substituted alkenes, a valuable transformation for the synthesis of complex organic molecules[11][12]. Palladium complexes are the catalysts of choice for this reaction[13].

CatalystLigandBaseSolventTemperature (°C)Key FeaturesReference
Pd(OAc)₂PPh₃Et₃NDMF100-140Classic conditions[11][12]
[(P(NC₅H₁₀)₃)₂Pd(Cl)₂]AminophosphineNaOAcNMP100Highly active, operates under mild conditions[14]
Pd/CNoneK₃PO₄Water100Heterogeneous, recyclable catalystGeneral Heck Protocols

C-N Bond Forming Reactions: The Buchwald-Hartwig Amination

The formation of carbon-nitrogen bonds is of paramount importance in the synthesis of pharmaceuticals, as the amine functionality is a common feature in bioactive molecules. The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the coupling of aryl halides with amines[15][16].

For a substrate like this compound, the choice of catalyst and ligand is critical to overcome the electron-withdrawing nature of the nitrile and formyl groups.

CatalystLigandBaseSolventTemperature (°C)PerformanceReference
Pd(OAc)₂X-PhosKOt-BuToluene100High yields for aryl chlorides[16][17][18]
[Pd(IPr)(cin)Cl]IPrK₂CO₃DME110Faster reaction rates[19]
[Pd(SIPr)(cin)Cl]SIPrK₂CO₃DME110Efficient for a broad range of amines[19]

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound Amine Base (e.g., KOt-Bu) Catalyst_System Pd source (e.g., Pd(OAc)2) Ligand (e.g., X-Phos) Reactants->Catalyst_System Solvent Anhydrous, degassed solvent (e.g., Toluene) Catalyst_System->Solvent Heating Heat to specified temperature (e.g., 100 °C) Solvent->Heating Monitoring Monitor progress (TLC, GC-MS) Heating->Monitoring Quenching Cool and quench (e.g., with water) Monitoring->Quenching Extraction Extract with organic solvent Quenching->Extraction Purification Column chromatography Extraction->Purification

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

Other Important Catalytic Transformations

Beyond cross-coupling reactions, the formyl and cyano functionalities of this compound open doors to other valuable catalytic transformations.

Catalytic Cyanation

Replacing the chloro group with a cyano group can be achieved through catalytic cyanation. Modern methods are moving away from highly toxic cyanide salts.

  • Nickel-Catalyzed Cyanation: Nickel catalysts can facilitate the cyanation of aryl chlorides using less toxic and more manageable cyanide sources[20].

  • Copper-Catalyzed Cyanation: Copper-catalyzed methods have also been developed for the cyanation of various substrates[21][22].

Catalytic Reduction of the Nitrile Group

The nitrile group can be selectively reduced to an aldehyde. A patented process describes the use of a nickel-aluminum catalyst for the reduction of benzonitrile derivatives to their corresponding benzaldehydes in the presence of water and an acid or acid salt[23].

Synthesis of Isoindolinones

The bifunctional nature of 2-formylbenzonitriles makes them excellent precursors for the synthesis of isoindolinones through cascade reactions. These transformations often involve the reaction of both the formyl and cyano groups[24][25][26].

  • Copper-Catalyzed Cascade Reactions: Copper catalysts have been employed in multicomponent reactions to construct complex isoindolinone scaffolds[26][27].

  • Organocatalysis: Chiral organocatalysts can be used to achieve the asymmetric synthesis of 3-substituted isoindolinones[24].

Conclusion

The catalytic functionalization of this compound is a rich and diverse field, offering numerous avenues for the synthesis of valuable compounds. For C-C bond formation, palladium catalysts with bulky phosphine ligands remain a reliable choice for Suzuki-Miyaura and Heck reactions, while nickel catalysts provide a cost-effective and often milder alternative for Sonogashira and Suzuki-Miyaura couplings. In C-N bond formation, palladium-based systems, particularly those employing N-heterocyclic carbene ligands, demonstrate high efficiency in Buchwald-Hartwig aminations. Furthermore, the unique reactivity of the formyl and cyano groups allows for innovative catalytic cascade reactions to build complex heterocyclic structures. The choice of the optimal catalyst will ultimately depend on the specific desired transformation, substrate scope, and economic considerations. This guide provides a solid foundation for researchers to make informed decisions and accelerate their research and development endeavors.

References

A Senior Application Scientist's Guide to Validating Novel Compound Structures from 5-Chloro-2-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of a novel compound is only the beginning. The crucial subsequent step—unambiguous structural validation—underpins the integrity of all further research, from biological screening to preclinical trials. The scaffold derived from 5-Chloro-2-formylbenzonitrile is a versatile starting point for a variety of heterocyclic compounds, including quinazolines and other pharmacologically relevant structures.[1][2][3][4] This guide provides an in-depth, objective comparison of the essential analytical techniques required to confidently elucidate the structure of these new chemical entities (NCEs).

Our approach is not merely procedural; it is a self-validating system. Each analytical technique provides a unique piece of the structural puzzle, and true confidence is achieved only when these pieces fit together seamlessly, creating a coherent and mutually reinforcing picture of the molecule.

The Analytical Gauntlet: A Comparative Guide to Structural Elucidation

The journey from a newly synthesized powder to a fully characterized molecule requires a multi-pronged analytical approach. No single technique is sufficient. Below, we compare the core methodologies, explaining the causality behind their use and how they function as a cross-validating system.

Core Spectroscopic & Spectrometric Techniques

Spectroscopic methods are fundamental strategies that investigate how matter interacts with electromagnetic radiation to reveal atomic structure, composition, and physical properties.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Often considered the cornerstone of structure elucidation, NMR provides detailed information about the carbon-hydrogen framework of a molecule.[6][7] It is a non-destructive technique, which is a significant advantage when working with precious, newly synthesized compounds.[7]

    • ¹H NMR: Reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their relative abundance (integration), and connectivity to neighboring protons (spin-spin coupling).[8]

    • ¹³C NMR: Provides a count of the unique carbon atoms in the molecule, offering a direct glimpse into the carbon backbone.

    • 2D NMR (COSY, HSQC, HMBC): These powerful experiments are essential for piecing together complex structures.[9][10] COSY establishes proton-proton couplings, while HSQC correlates protons to their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is often the key to the puzzle, revealing long-range (2-3 bond) correlations between protons and carbons, allowing for the definitive assembly of molecular fragments.[11]

  • Mass Spectrometry (MS): This technique provides the molecular weight and elemental composition of a compound.[12]

    • Low-Resolution MS (LRMS): Gives the nominal molecular weight, providing a quick confirmation that a reaction has proceeded as expected.[13]

    • High-Resolution MS (HRMS): This is indispensable for novel compound validation.[14] By measuring the mass-to-charge ratio to four or more decimal places, HRMS provides an exact mass.[15] This exact mass is then compared against calculated masses for potential molecular formulas, allowing for the unambiguous determination of the compound's elemental composition.[16] This data must be consistent with the information derived from NMR.

  • Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule.[5] By detecting the vibrational frequencies of bonds, it can confirm the presence of key groups like C=O (carbonyls), N-H (amines/amides), or C≡N (nitriles), which are central to the chemistry of this compound derivatives. This serves as a quick check to ensure key transformations have occurred.

The Gold Standard: Single-Crystal X-ray Crystallography

When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the definitive technique.[17][18] It is the most powerful structural method for determining the 3D structure of molecules, including the absolute configuration of chiral centers.[19][20]

  • Principle: By diffracting X-rays off a well-ordered single crystal, one can determine the precise spatial arrangement of every atom in the molecule.[21]

  • Causality: While NMR and MS provide evidence for connectivity and composition, X-ray crystallography provides direct, visual proof of the structure. This is particularly crucial for complex heterocyclic systems where multiple isomers are possible or for molecules with stereocenters where the relative and absolute stereochemistry must be confirmed.[17][21] The primary challenge, however, is the necessity of growing a high-quality single crystal, which can be a significant bottleneck for many compounds.[21]

Data Comparison Table
Technique Information Provided Sample Requirements Key Advantage Primary Limitation
¹H & ¹³C NMR Carbon-hydrogen framework, connectivity, symmetry.[6][22]1-10 mg, soluble, pure.Provides the most detailed connectivity map.[7]Can be ambiguous for complex, overlapping signals.
2D NMR Definitive atom-to-atom correlations (H-H, C-H).[6]1-10 mg, soluble, pure.Resolves structural ambiguities from 1D NMR.[9]Requires more instrument time and expertise to interpret.
HRMS Exact mass and unambiguous molecular formula.[14][15]<1 mg, soluble.Confirms elemental composition with high certainty.[16]Provides no information on connectivity or stereochemistry.
IR Spectroscopy Presence/absence of key functional groups.[5]<1 mg, solid or liquid.Fast, simple, and requires minimal sample.Provides limited information on the overall structure.
X-ray Crystallography Absolute 3D structure, stereochemistry, bond lengths/angles.[19]High-quality single crystal (0.1-0.5 mm).[21]The definitive "gold standard" for structural proof.[21]Growing a suitable crystal can be difficult or impossible.[21]

A Self-Validating Workflow for Structural Confirmation

To ensure trustworthiness, the data from each technique must corroborate the others. A deviation at any step indicates a potential misinterpretation or an incorrect structural assignment.

Step-by-Step Experimental Protocol
  • Initial Purity Assessment: Before detailed structural analysis, confirm the homogeneity of your purified sample. This can be done using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[6]

  • Functional Group Confirmation (IR):

    • Prepare a sample (e.g., as a KBr pellet or a thin film).

    • Acquire the IR spectrum.

    • Validation Check: Confirm the presence of expected functional groups (e.g., disappearance of the aldehyde C=O from the starting material, appearance of new amide or imine bands) and the persistence of others (e.g., the nitrile C≡N).

  • Molecular Formula Determination (HRMS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Submit the sample for HRMS analysis (e.g., ESI-TOF).

    • Validation Check: The experimentally determined exact mass should match the calculated exact mass for the proposed molecular formula within a narrow tolerance (typically < 5 ppm).[23] This formula must be consistent with the starting materials and reaction.

  • Connectivity Mapping (NMR):

    • Dissolve 5-10 mg of the pure sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra.

    • Validation Check: Systematically build the molecular structure. The number of protons and carbons must match the molecular formula from HRMS. The connectivity established by COSY and HMBC must result in a chemically stable structure that is consistent with the functional groups identified by IR.

  • Absolute Structural Confirmation (X-ray Crystallography):

    • If the compound is crystalline and the structure remains ambiguous (e.g., regioisomers, stereoisomers), attempt to grow single crystals suitable for X-ray diffraction.

    • Final Validation: The resulting 3D structure from crystallography must be fully consistent with all spectroscopic data.

Visualizing the Validation Process

The following diagrams illustrate the logical flow of the validation workflow and the relationship between the different analytical techniques.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation Gauntlet cluster_conclusion Final Confirmation Start Synthesized Compound (from this compound) Purify Purification & Purity Check (HPLC, TLC) Start->Purify IR IR Spectroscopy (Functional Groups) Purify->IR Initial Check HRMS HRMS (Molecular Formula) IR->HRMS NMR 1D & 2D NMR (Connectivity Map) HRMS->NMR Data Correlation XRAY X-ray Crystallography (Absolute 3D Structure) NMR->XRAY If Ambiguous Validated Validated Structure NMR->Validated XRAY->Validated

Caption: A self-validating workflow for structural elucidation.

Logic Compound Novel Compound IR IR Spectrum MS HRMS Data NMR NMR Spectra (1D & 2D) XRAY Diffraction Pattern FuncGroups Functional Groups IR->FuncGroups MolFormula Molecular Formula MS->MolFormula Connectivity Connectivity & Framework NMR->Connectivity Structure3D Absolute 3D Structure XRAY->Structure3D Final Confirmed Structure FuncGroups->Final Corroborates MolFormula->Final Corroborates Connectivity->Final Corroborates Structure3D->Final Defines

Caption: Relationship between analytical data and derived structural information.

References

A Senior Application Scientist's Guide to the Biological Activity Screening of 5-Chloro-2-formylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold

5-Chloro-2-formylbenzonitrile is a versatile bifunctional aromatic compound, possessing both a reactive aldehyde and a nitrile group. This unique chemical architecture makes it an attractive starting material for the synthesis of a diverse array of heterocyclic and other complex organic molecules. The introduction of the chloro and cyano functionalities onto the benzene ring is anticipated to modulate the electronic and lipophilic properties of the resulting derivatives, potentially enhancing their interaction with biological targets. This guide provides a comprehensive overview of the potential biological activities of derivatives synthesized from this compound, drawing upon established screening protocols and data from structurally analogous compounds to provide a predictive framework for researchers. We will delve into the synthesis of key derivative classes, detail the experimental methodologies for their biological evaluation, and present a comparative analysis of their potential anticancer and antimicrobial activities.

Synthetic Pathways from this compound

The formyl group of this compound serves as a primary reaction site for the synthesis of various derivatives. The following diagram illustrates the key synthetic transformations that can be employed.

Caption: Synthetic pathways from this compound.

Part 1: Anticancer Activity Screening

The quest for novel anticancer agents is a cornerstone of medicinal chemistry. Derivatives of this compound, particularly quinazolinones, Schiff bases, and chalcones, are promising candidates for cytotoxic activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of chemical compounds.[1]

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Human cancer cell lines such as MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), and A549 (lung carcinoma) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1][2]

    • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Cells are harvested, counted, and seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well.

    • Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • The test derivatives of this compound are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

    • Serial dilutions of the compounds are prepared in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[1]

    • The media from the cell plates is replaced with media containing the test compounds. A vehicle control (media with DMSO) and a positive control (a known anticancer drug like doxorubicin) are included.

  • Incubation:

    • The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

    • The plates are incubated for an additional 3-4 hours at 37°C.

  • Formazan Solubilization:

    • The media containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Comparative Cytotoxicity of Analogous Derivatives

While direct experimental data on this compound derivatives is emerging, the cytotoxicity of structurally similar compounds provides a strong predictive basis for their potential anticancer activity.

Derivative ClassAnalogous Starting MaterialTest Cell LinesReported IC₅₀ (µM)Reference
Quinazolinones 2-Alkyl-4H-benzo[d][1][3]oxazin-4-one derivativesMCF-7, HeLaRanged from potent to moderate activity[1]
Anthranilic acid derivativesHCT-116, MCF-74.87–205.9[4]
Schiff Bases 5-chloro-salicylaldehydeHeLa, MCF-7Micromolar range[2]
Benzimidazole derivativesA549, NCI-H4600.85 - 3.58[5]
Chalcones 4-hydroxybenzaldehydeNot specifiedMIC values reported[6]

Causality Behind Experimental Choices: The selection of diverse cancer cell lines (e.g., breast, cervical, lung, colon) is crucial to assess the broad-spectrum or selective cytotoxicity of the synthesized compounds. The use of a normal cell line (e.g., BHK-21 or WRL-68) is essential to determine the selectivity of the compounds for cancer cells over normal cells, a key parameter for potential therapeutic agents.[2][7]

Anticipated Structure-Activity Relationships (SAR)

Based on studies of analogous compounds, certain structural modifications to the derivatives of this compound are expected to influence their anticancer activity:

  • For Quinazolinones: The nature of the substituent at the 2- and 3-positions of the quinazolinone ring significantly impacts cytotoxicity. Aliphatic substituents at the C2 position have been shown to enhance activity against certain cell lines.[8]

  • For Schiff Bases: The electronic properties of the substituents on the aromatic ring derived from the amine component are critical. Electron-withdrawing groups can influence the electronic distribution of the azomethine (-CH=N-) group, which is often crucial for biological activity.[9]

  • For Chalcones: The presence and position of substituents on both aromatic rings of the chalcone scaffold can modulate activity. Halogen atoms, such as the chlorine in the parent molecule, are known to often enhance the biological activity of chalcones.[10]

Part 2: Antimicrobial Activity Screening

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Derivatives of this compound, such as Schiff bases, chalcones, and pyrimidines, have the potential to exhibit significant antibacterial and antifungal properties.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.

Step-by-Step Methodology:

  • Microorganism Preparation:

    • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative)) and fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured on appropriate agar plates.[11][12]

    • A suspension of the microorganism is prepared in sterile saline or broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted to achieve the final desired inoculum concentration.

  • Compound Preparation:

    • Stock solutions of the test derivatives are prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation:

    • Each well is inoculated with the standardized microbial suspension.

    • A positive control (broth with inoculum, no compound) and a negative control (broth only) are included. A known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is used as a reference standard.

  • Incubation:

    • The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Prepare Microbial Inoculum Prepare Microbial Inoculum Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Microbial Inoculum->Inoculate Microtiter Plate Prepare Serial Dilutions of Test Compounds Prepare Serial Dilutions of Test Compounds Prepare Serial Dilutions of Test Compounds->Inoculate Microtiter Plate Incubate Incubate Inoculate Microtiter Plate->Incubate Determine MIC Determine MIC Incubate->Determine MIC

Caption: Workflow for antimicrobial screening using broth microdilution.

Comparative Antimicrobial Activity of Analogous Derivatives

The antimicrobial potential of this compound derivatives can be inferred from the activity of structurally related compounds.

Derivative ClassAnalogous Starting MaterialTest OrganismsReported MIC (µg/mL)Reference
Schiff Bases 5-chloro-salicylaldehydeE. coli, S. aureus1.6 - 3.4[12]
Chalcones 4-hydroxybenzaldehydeB. subtilis, E. coli62.5 - 250[13]
Pyrimidines Substituted benzaldehydesS. aureus, E. coliGood to moderate activity[14]
Hydrazones Substituted benzaldehydesS. aureus, E. coliPotent activity reported[15]

Causality Behind Experimental Choices: The selection of both Gram-positive and Gram-negative bacteria is essential to determine the spectrum of antibacterial activity. Gram-negative bacteria have an outer membrane that can act as a barrier to many antimicrobial agents, making them generally more resistant. Including fungal strains allows for the assessment of broad-spectrum antimicrobial potential.

Anticipated Structure-Activity Relationships (SAR)

For antimicrobial activity, specific structural features are expected to play a significant role:

  • For Schiff Bases: The imine (-C=N-) linkage is a key pharmacophore. The presence of a hydroxyl group ortho to the imine, as would be the case in derivatives of salicylaldehydes, can enhance activity through chelation with metal ions essential for microbial growth.[12]

  • For Chalcones: The α,β-unsaturated ketone moiety is a critical feature for the antimicrobial activity of chalcones. The electrophilic β-carbon can react with nucleophilic groups in microbial proteins and enzymes.[8]

  • For Pyrimidines: The pyrimidine ring is a well-known pharmacophore in many antimicrobial drugs. The nature and position of substituents on the pyrimidine ring can greatly influence the activity.[14]

Conclusion and Future Directions

The derivatives of this compound represent a promising and largely unexplored area for the discovery of new bioactive molecules. Based on the extensive data from analogous compounds, it is highly probable that derivatives such as quinazolinones, Schiff bases, chalcones, and pyrimidines will exhibit significant anticancer and antimicrobial activities. This guide provides a robust framework for the systematic synthesis and screening of these compounds. Future research should focus on the synthesis of a focused library of these derivatives and their evaluation using the detailed protocols outlined herein. A thorough investigation of the structure-activity relationships will be crucial for the optimization of lead compounds with enhanced potency and selectivity, paving the way for the development of novel therapeutic agents.

References

comparing the efficacy of different synthetic routes to 5-Chloro-2-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for chemists, offering a comparative analysis of synthetic strategies for 5-Chloro-2-formylbenzonitrile, a pivotal intermediate in pharmaceutical development. This document delves into the efficacy, safety, and scalability of three primary synthetic routes, providing in-depth mechanistic insights and procedural outlines to inform laboratory and industrial applications.

Executive Summary

The synthesis of this compound is a critical step in the production of numerous pharmaceutical compounds.[1] This guide provides a comparative analysis of three principal synthetic routes: the direct oxidation of 5-chloro-2-methylbenzonitrile, the formylation of 4-chlorobenzonitrile via ortho-metalation, and a multi-step synthesis commencing from 4-chloro-2-nitrotoluene. Each route is evaluated based on yield, scalability, safety, and atom economy. Our analysis indicates that while direct oxidation offers a straightforward and potentially high-yielding pathway, it is associated with the use of toxic reagents. The formylation route provides a viable alternative, though it necessitates cryogenic conditions and pyrophoric materials. The multi-step synthesis, while the longest, offers flexibility in precursor sourcing and analogue development.

Route 1: Direct Oxidation of 5-Chloro-2-methylbenzonitrile

A direct and atom-economical approach to the target molecule is the selective oxidation of the benzylic methyl group of 5-chloro-2-methylbenzonitrile.

Mechanistic Rationale

The Riley oxidation, utilizing selenium dioxide (SeO₂), is a well-established method for the oxidation of activated methyl groups to aldehydes.[2][3] The mechanism is believed to proceed through an initial ene reaction, followed by a[4][5]-sigmatropic rearrangement of the resulting allylic seleninic acid intermediate, which then decomposes to the aldehyde.[2] The choice of solvent and reaction temperature is critical to prevent over-oxidation to the carboxylic acid.

Experimental Protocol: Selenium Dioxide Oxidation
  • In a flask equipped with a reflux condenser, 5-chloro-2-methylbenzonitrile is dissolved in a suitable solvent, such as dioxane or tert-butanol.

  • A stoichiometric amount of selenium dioxide is added, and the mixture is heated to reflux.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled, and the elemental selenium byproduct is removed by filtration.

  • The filtrate is subjected to an aqueous workup, and the product is extracted with an organic solvent.

  • The crude product is purified by column chromatography to yield this compound.

An analogous oxidation of a 2-methyl group on a substituted naphthyridine using SeO₂ in dioxane afforded the corresponding aldehyde in 75% yield.[3]

Workflow Diagram: Oxidation Route

Caption: Oxidation of 5-chloro-2-methylbenzonitrile to this compound.

Route 2: Formylation of 4-Chlorobenzonitrile via Ortho-Metalation

This strategy employs directed ortho-metalation to introduce the formyl group at the C2 position of 4-chlorobenzonitrile.

Mechanistic Rationale

The chloro group in 4-chlorobenzonitrile is an ortho-para director, and in the context of directed ortho-metalation, it can direct a strong base like lithium diisopropylamide (LDA) to deprotonate the adjacent ortho position.[6] The resulting aryllithium species is a potent nucleophile that can react with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.[6]

Experimental Protocol: Ortho-lithiation and Formylation
  • A solution of 4-chlorobenzonitrile in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • A solution of LDA in a suitable solvent is added dropwise, and the mixture is stirred at low temperature to facilitate ortho-lithiation.

  • DMF is then added to the reaction mixture, which is allowed to warm slowly to room temperature.

  • The reaction is quenched with an aqueous acid solution.

  • The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification by column chromatography provides the desired product.

Logical Relationship Diagram: Formylation Route

G 4-Chlorobenzonitrile 4-Chlorobenzonitrile LDA, THF, -78 °C LDA, THF, -78 °C 4-Chlorobenzonitrile->LDA, THF, -78 °C Aryllithium Intermediate Aryllithium Intermediate LDA, THF, -78 °C->Aryllithium Intermediate DMF Quench DMF Quench Aryllithium Intermediate->DMF Quench Tetrahedral Intermediate Tetrahedral Intermediate DMF Quench->Tetrahedral Intermediate Aqueous Workup Aqueous Workup Tetrahedral Intermediate->Aqueous Workup This compound This compound Aqueous Workup->this compound G 4-Chloro-2-nitrotoluene 4-Chloro-2-nitrotoluene Reduction Reduction 4-Chloro-2-nitrotoluene->Reduction 4-Chloro-2-aminotoluene 4-Chloro-2-aminotoluene Reduction->4-Chloro-2-aminotoluene Sandmeyer Reaction (NaNO₂, CuCN) Sandmeyer Reaction (NaNO₂, CuCN) 4-Chloro-2-aminotoluene->Sandmeyer Reaction (NaNO₂, CuCN) 5-Chloro-2-methylbenzonitrile 5-Chloro-2-methylbenzonitrile Sandmeyer Reaction (NaNO₂, CuCN)->5-Chloro-2-methylbenzonitrile Oxidation (SeO₂) Oxidation (SeO₂) 5-Chloro-2-methylbenzonitrile->Oxidation (SeO₂) This compound This compound Oxidation (SeO₂)->this compound

References

A Spectroscopic Showdown: Differentiating 5-Chloro-2-formylbenzonitrile from its Positional Isomers

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-Chloro-2-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As professionals in scientific research and development, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. 5-Chloro-2-formylbenzonitrile is a valuable intermediate in organic synthesis, but its benzonitrile structure demands rigorous and informed disposal procedures. The presence of the nitrile (-C≡N) functional group places it in a category of compounds that can potentially release highly toxic cyanide species, making adherence to established protocols a matter of critical importance.

This guide provides a comprehensive, step-by-step framework for the proper management and disposal of this compound waste. The procedures outlined herein are designed to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain full compliance with regulatory standards.

Core Hazard Profile and Guiding Principles

Understanding the specific hazards of this compound is fundamental to its safe handling and disposal. The primary danger stems from the nitrile group, which can hydrolyze under certain conditions (particularly in the presence of acid) to produce highly toxic hydrogen cyanide (HCN) gas.[1][2]

Table 1: Hazard Information for this compound

Hazard Type GHS Pictogram Hazard Statement Precautionary Statement Examples
Acute Toxicity GHS07 H302: Harmful if swallowed. P264: Wash skin thoroughly after handling.
Acute Toxicity GHS07 H332: Harmful if inhaled. P261: Avoid breathing dust.
Skin Irritation GHS07 H315: Causes skin irritation. P280: Wear protective gloves.
Eye Irritation GHS07 H319: Causes serious eye irritation. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Data sourced from supplier Safety Data Sheets.[3][4]

Adherence to the following core principles is mandatory:

  • Segregation is Non-Negotiable: Never mix cyanide-containing waste with other waste streams, especially acidic waste.[1][5]

  • Work in Ventilated Areas: All handling and decontamination procedures must be conducted within a properly functioning chemical fume hood.[1][2]

  • Assume Contamination: Treat all materials that come into contact with this compound (e.g., gloves, weigh boats, paper towels) as hazardous waste.[6]

  • Regulation is Key: All disposal activities must comply with institutional policies and federal/local regulations, such as those set by the Environmental Protection Agency (EPA).[7][8]

Waste Containment and Labeling Protocol

Proper containment is the first step in a safe disposal workflow. This prevents accidental exposure and ensures waste is clearly identified for final disposal by your institution's Environmental Health & Safety (EH&S) department.

Step-by-Step Waste Container Setup:

  • Select Appropriate Containers:

    • For Liquid Waste: Use a chemically compatible, leak-proof container with a secure screw cap. High-density polyethylene (HDPE) is a suitable choice.

    • For Solid Waste: Use a dedicated, sealable container or a heavy-duty plastic bag designated for solid cyanide-contaminated waste.[5][9]

  • Affix Hazardous Waste Label: Immediately label the container(s) with your institution's official hazardous waste tag.

  • Complete Label Information: Clearly write the following on the label:

    • The full chemical name: "this compound Waste"

    • The explicit warnings: "HAZARDOUS WASTE – CYANIDE" and "NO ACIDS" .[1][5]

    • The date waste was first added.

  • Establish Accumulation Area: Place the labeled containers in a designated Satellite Accumulation Area (SAA) within the laboratory, preferably inside a fume hood or a ventilated cabinet.[10] This area must be under the control of laboratory personnel.[11]

  • Maintain Segregation: Ensure solid and liquid cyanide waste containers are kept separate from each other and from all other chemical waste.[5][9]

Decontamination and Spill Management Procedures

Decontamination prevents the carryover of hazardous residues to other areas of the lab. The choice of method is critical to avoid generating more hazardous byproducts.

Protocol 3.1: Decontamination of Glassware and Surfaces

This procedure chemically transforms the toxic cyanide ion into the far less toxic cyanate ion (OCN⁻).

  • Initial Rinse (Alkaline): Working in a fume hood, rinse the contaminated glassware or surface with a pH 10 buffer solution or a dilute sodium hydroxide solution.[1][6][9] Collect this initial rinsate in your liquid cyanide waste container.

  • Oxidative Treatment: Prepare a fresh 10% bleach (sodium hypochlorite) solution and adjust its pH to 10 or higher with sodium hydroxide.

  • Apply Bleach Solution: Rinse the glassware or surface thoroughly with the alkaline bleach solution.[1][12] This step performs the chemical detoxification.

    • Causality: It is absolutely critical that this step is performed under alkaline conditions (pH > 10). If the bleach solution becomes acidic, it can react with cyanide to produce highly toxic and volatile cyanogen chloride (CNCl) gas.[1]

  • Collect Waste: Collect the bleach rinsate in the same liquid cyanide hazardous waste container.

  • Final Cleaning: Once decontaminated, the glassware can be washed with soap and water as usual.[1]

Protocol 3.2: Emergency Response for Small Spills

This protocol applies only to small spills (<100 mL or equivalent solid) fully contained within a chemical fume hood.

  • Ensure Safety: Keep the fume hood sash at the lowest practical height. Ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile gloves.[1]

  • Contain the Spill:

    • For Solids: Gently cover the spill with absorbent pads or paper towels. Do not sweep dry powder, as this can create airborne dust.[13] Moisten the covering with a pH 10 buffer solution to prevent dust from becoming airborne.[6]

    • For Liquids: Confine the spill to a small area using absorbent pads.[6]

  • Decontaminate the Area:

    • Wipe the spill area thoroughly with paper towels soaked in a pH 10 buffer solution.[6][9]

    • Next, wipe the area with a freshly prepared alkaline 10% bleach solution (pH ≥ 10).

  • Dispose of Cleanup Materials: Place all contaminated materials (gloves, absorbent pads, paper towels) into the designated solid cyanide hazardous waste container.[5][6] Seal the container or bag.

  • Final Wipe-Down: Wipe the area again with soap and water.

G spill Spill of this compound Occurs location Where is the spill? spill->location in_hood Inside Fume Hood location->in_hood Inside out_hood Outside Fume Hood location->out_hood Outside size How large is the spill? small Small Spill (<100mL) size->small Small large Large Spill (>100mL) size->large Large in_hood->size evacuate EVACUATE AREA IMMEDIATELY Alert Colleagues Call EH&S / Emergency Number out_hood->evacuate cleanup Follow Spill Cleanup Protocol 3.2 small->cleanup large->evacuate

Caption: Spill Response Decision-Making Workflow.

Final Waste Disposal and Pickup

Laboratory personnel are responsible for the safe accumulation and labeling of waste, but final disposal must be handled by trained professionals.

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste (or one quart of acute hazardous waste) in your satellite area.[11] Containers should be removed within three days of becoming full.[10]

  • Request Pickup: Once your waste container is full or your project is complete, submit a hazardous waste pickup request through your institution's EH&S portal.[9]

  • Documentation: Ensure all paperwork associated with the waste pickup is completed accurately. Maintain records as required by your institution and regulatory bodies like the EPA.[8][14]

By integrating these scientifically grounded procedures into your laboratory workflow, you contribute to a culture of safety and ensure that the lifecycle of this compound is managed responsibly from acquisition to final disposal.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chloro-2-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the meticulous handling of reactive intermediates is paramount. 5-Chloro-2-formylbenzonitrile, a key building block, demands a comprehensive understanding of its hazard profile to ensure the safety of laboratory personnel. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE), moving beyond mere compliance to foster a culture of proactive safety and scientific integrity.

Foundational Hazard Assessment: Understanding the "Why"

Before any container is opened, a thorough risk assessment is not just a procedural formality; it is a scientific necessity. This compound is a multifunctional compound, and its hazards stem from the combined reactivity of its nitrile, aldehyde, and chlorinated aromatic functionalities.

Based on available safety data, the compound is classified with several hazards that dictate our PPE strategy.[1][2] While a specific, comprehensive toxicological profile for this exact compound is not widely published, data from structurally similar halogenated benzonitriles and aromatic aldehydes provide a strong basis for our precautions.[3][4][5][6][7]

Table 1: GHS Hazard Classification for this compound and Structurally Related Compounds

Hazard ClassHazard StatementGHS PictogramImplication for Handling
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedExclamation MarkPrevention of ingestion via hand-to-mouth contact is critical. No eating or drinking in the lab.[1][2]
Acute Toxicity, Inhalation (Category 4) H332: Harmful if inhaledExclamation MarkThe compound is a solid powder, making aerosolization a primary risk.[1][2] All handling of solids must be in a fume hood.
Skin Irritation (Category 2) H315: Causes skin irritationExclamation MarkDirect skin contact must be avoided through proper glove selection and protective clothing.[1][4]
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritationExclamation MarkChemical splash goggles are mandatory to prevent severe eye damage.[1][4]
Specific Target Organ Toxicity (Single Exposure, Category 3) H335: May cause respiratory irritationExclamation MarkInhalation of dust can irritate the respiratory tract.[4] A chemical fume hood is the primary engineering control.

This table synthesizes data from various sources on this compound and analogous compounds to provide a comprehensive hazard overview.

The causality is clear: the nitrile group can be toxic, the aldehyde is a known irritant, and the chlorinated ring can enhance skin absorption. Therefore, our PPE protocol is designed as a multi-layered defense against these specific, chemically-driven risks.

The Core PPE Protocol: A Self-Validating System

Effective PPE usage is an active, not passive, process. Each step is designed to be self-validating, requiring conscious checks and situational awareness.

Given the high risk of serious eye irritation, standard safety glasses are insufficient.[4][8]

  • Minimum Requirement: ANSI Z87.1-rated chemical splash goggles are mandatory for all operations, including weighing, solution preparation, and reaction monitoring. Goggles provide a full seal around the eyes, protecting from splashes, vapors, and fine dust.[9]

  • Elevated Risk Scenarios: When handling larger quantities (>50g) or performing operations with a higher splash potential (e.g., rapid additions, quenching), a full-face shield must be worn in addition to chemical splash goggles.[8] The face shield protects the entire face from splashes and should always be used as a secondary barrier.

There is no universal glove; material selection must be based on chemical compatibility. For this compound, we are guarding against a chlorinated aromatic nitrile.

  • Primary Recommendation: Nitrile gloves are the standard for incidental contact due to their good resistance to a broad range of chemicals, including many solvents and solids.[9]

  • Operational Imperative: Always use a double-gloving technique. This provides a critical safety buffer. If the outer glove is compromised, you can remove it without exposing your skin.

  • Glove Integrity Check: Before every use, actively inspect gloves for any signs of degradation, punctures, or discoloration. After handling the compound, remove gloves using the proper technique to avoid contaminating your skin. Change gloves immediately if you suspect contact, and at a minimum, change them every 30-60 minutes during prolonged operations.[8]

Table 2: Glove Selection Guide for this compound

Glove MaterialSplash/Incidental ContactExtended Contact/ImmersionRationale
Nitrile Excellent Fair to Good Provides robust protection against splashes of the solid and common laboratory solvents. Double-gloving is recommended.
Neoprene Good Good Offers good resistance to acids and bases, which might be used in subsequent reaction steps. A viable alternative to nitrile.[9]
Latex Poor Not Recommended Offers poor protection against many chemicals and can cause allergic reactions.
PVC (Vinyl) Not Recommended Not Recommended Known to offer little protection against many chemical exposures.[8]
  • Standard Protocol: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.

  • Enhanced Protection: For tasks involving significant quantities or a high risk of spills, a chemically resistant apron worn over the lab coat is advised. Ensure all clothing worn in the lab is non-synthetic (e.g., cotton) to prevent melting in case of a fire.

The primary method for controlling inhalation hazards is to use a certified chemical fume hood for all manipulations of this compound powder.[5]

  • When is a Respirator Needed? In the rare event that engineering controls fail or are unavailable (e.g., cleaning a large spill outside of a hood), respiratory protection is required.

  • Respirator Type: A NIOSH-approved air-purifying respirator with combination P100 (particulate) and organic vapor cartridges would be necessary.[5]

  • Mandatory Program: Use of a respirator requires enrollment in a formal respiratory protection program, including medical clearance and fit-testing, as mandated by OSHA (29 CFR 1910.134).[5]

Operational and Disposal Plans: Integrating Safety into Workflow

The following workflow integrates the PPE protocol into a standard laboratory procedure.

  • Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Don all required PPE: double nitrile gloves, chemical splash goggles, and a buttoned lab coat.

  • Weighing: Conduct all weighing of the solid compound inside the fume hood. Use a disposable weigh boat to minimize contamination of the balance.

  • Transfer: Carefully transfer the solid to the reaction vessel inside the hood.

  • Solution Preparation: Add solvent slowly to the solid to avoid splashing.

  • Immediate Cleanup: After transfer, decontaminate the spatula and any other equipment with an appropriate solvent (e.g., ethanol), collecting the rinsate as hazardous waste.

  • Glove Removal: Once the operation is complete and the area is clean, remove the outer pair of gloves and dispose of them in the designated solid waste container. Remove the inner pair before leaving the laboratory.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][10]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]

  • Spill: Evacuate the immediate area. For a small spill inside a fume hood, use an absorbent material to contain it, then decontaminate the area. For a large spill, evacuate the lab and contact your institution's environmental health and safety department.[4][11]

All materials contaminated with this compound are considered hazardous waste.

  • Solid Waste: Used gloves, weigh boats, and contaminated paper towels must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinsates must be collected in a labeled, sealed hazardous waste container. Do not pour any amount down the drain.[4]

  • Empty Containers: "Empty" containers must be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[10]

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for safe handling, from initial assessment to final disposal.

G Safe Handling Workflow: this compound cluster_prep 1. Preparation & Assessment cluster_handling 2. Handling Operations cluster_cleanup 3. Decontamination & Disposal cluster_emergency 4. Emergency Response Risk_Assessment Assess Hazards (H302, H315, H319, H332) Select_PPE Select Core PPE - Double Nitrile Gloves - Chemical Goggles - Lab Coat Risk_Assessment->Select_PPE Verify_Controls Verify Engineering Controls (Chemical Fume Hood) Select_PPE->Verify_Controls Weigh_Solid Weigh Solid in Hood Verify_Controls->Weigh_Solid Proceed if OK Prepare_Solution Prepare Solution in Hood Weigh_Solid->Prepare_Solution Spill Spill Weigh_Solid->Spill Exposure Personal Exposure Weigh_Solid->Exposure Decontaminate Decontaminate Equipment Prepare_Solution->Decontaminate Prepare_Solution->Spill Segregate_Waste Segregate Waste (Solid & Liquid) Decontaminate->Segregate_Waste Dispose Dispose via EHS Protocol Segregate_Waste->Dispose

Caption: Decision workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-formylbenzonitrile
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-formylbenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.